HDMBOA-Glc
Description
Properties
CAS No. |
113565-33-6 |
|---|---|
Molecular Formula |
C16H21NO10 |
Molecular Weight |
387.34 g/mol |
IUPAC Name |
4,7-dimethoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3 |
InChI Key |
UOASSFRPBORTCT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |
melting_point |
143-145°C |
physical_description |
Solid |
Synonyms |
2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside HDMBOA-Glc |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the HDMBOA-Glc Biosynthesis Pathway in Maize
Authored for: Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract: Benzoxazinoids (Bxs) are a critical class of specialized metabolites in maize (Zea mays) that play a pivotal role in defense against a broad spectrum of herbivores and pathogens. The primary benzoxazinoid in young maize tissues is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). In response to biotic stress, DIMBOA-Glc is converted into more potent derivatives, most notably 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc). This conversion is a key inducible defense mechanism.[1] Furthermore, a related side-branch of the pathway produces 8-O-methylated benzoxazinoids, which are particularly effective against phloem-feeding insects.[2][3] This guide provides a detailed technical overview of the enzymatic steps, genetic regulation, and functional significance of the this compound and related 8-O-methylated benzoxazinoid biosynthesis pathways in maize. It includes summaries of quantitative data and detailed experimental protocols for researchers in the field.
Core Benzoxazinoid Biosynthesis: The Pathway to DIMBOA-Glc
The formation of this compound relies on the precursor DIMBOA-Glc, which is synthesized via a well-characterized nine-step pathway encoded by the Bx gene cluster. The pathway begins in the plastids with the conversion of indole-3-glycerol phosphate, an intermediate of the shikimate pathway, into indole, a reaction catalyzed by the enzyme BX1.[2] A series of four cytochrome P450-dependent monooxygenases (BX2 to BX5) then consecutively oxidize indole to form the unstable aglucone 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[4][5]
To stabilize this reactive compound, UDP-glucosyltransferases (BX8 and BX9) attach a glucose moiety, forming DIBOA-Glc in the cytoplasm.[4] The pathway continues with a hydroxylation at the C-7 position by the 2-oxoglutarate-dependent dioxygenase (2ODD) BX6, followed by methylation of this new hydroxyl group by the O-methyltransferase (OMT) BX7, yielding the central intermediate, DIMBOA-Glc.[2][5]
The Diversification of DIMBOA-Glc: Biosynthesis of this compound and 8-O-Methylated Derivatives
DIMBOA-Glc serves as a crucial branch point, leading to the synthesis of several defense compounds with distinct biological activities. These reactions are catalyzed by enzymes encoded by genes located outside the primary Bx gene cluster.[2]
The Direct Pathway to this compound
The conversion of DIMBOA-Glc to this compound is a key induced defense response, often triggered by herbivory or fungal infection.[6][7] This reaction involves the methylation of the 4-hydroxyl group of DIMBOA-Glc. This step is catalyzed by a group of homologous S-adenosyl-l-methionine-dependent O-methyltransferases: BX10, BX11, and BX12.[1][2] A fourth OMT, BX14, also possesses the ability to catalyze this reaction.[5] this compound has demonstrated higher toxicity against certain chewing herbivores compared to its precursor.[6]
The 8-O-Methylation Side Branch
A distinct side branch from DIMBOA-Glc leads to the production of 8-O-methylated benzoxazinoids, which are particularly effective against phloem-feeding insects such as aphids.[2][3]
-
BX13 Action: The 2-oxoglutarate-dependent dioxygenase, BX13, catalyzes an unusual reaction involving the hydroxylation and likely ortho-rearrangement of the methoxy group of DIMBOA-Glc to form a novel intermediate, TRIMBOA-Glc.[2][3]
-
BX7 Action: The O-methyltransferase BX7, previously involved in the core pathway, methylates the 7-hydroxyl group of TRIMBOA-Glc to produce DIM₂BOA-Glc.[2][3]
-
BX14 Action: Finally, the O-methyltransferase BX14 catalyzes the methylation of DIM₂BOA-Glc to generate HDM₂BOA-Glc.[2][3]
Quantitative Data on Benzoxazinoid Accumulation
The concentrations of these metabolites vary significantly between maize lines, developmental stages, and in response to environmental stimuli. The following tables summarize key quantitative data from published literature.
| Compound | Concentration (µg/g Fresh Weight) | Maize Line / Condition | Reference |
| DIMBOA-Glc | Up to 3,000 | Young, undamaged leaves of many maize lines | [2] |
| This compound | Accumulates upon induction | Induced by insect herbivory or fungal infestation | [2][7] |
| DIM₂BOA-Glc | 17.6 ± 7.2 | Leaves of inbred line CML277 (constitutive) | [2] |
| DIM₂BOA-Glc | 596.6 ± 174.1 | Leaves of inbred line P39 (constitutive) | [2] |
| DIM₂BOA-Glc | 1021.8 ± 131.8 | Roots of inbred line Mo18W (constitutive) | [2] |
| HDM₂BOA-Glc | 34.7 ± 11.1 | Leaves of inbred line M162W (constitutive) | [2] |
| HDM₂BOA-Glc | 339.4 ± 49.1 | Roots of inbred line CML277 (constitutive) | [2] |
| Table 1: Constitutive and Induced Levels of Key Benzoxazinoids in Maize Tissues. |
Regulation of the this compound Pathway
The biosynthesis of this compound and related compounds is tightly controlled by complex signaling networks, primarily activated by biotic stress.
-
Jasmonic Acid (JA) Signaling: Herbivore attack and pathogen infection trigger a rapid increase in JA levels. The JA signaling cascade is a key regulator, leading to the activation of transcription factors that upregulate the expression of Bx genes involved in this compound accumulation.[8]
-
Chitosan Signaling: Chitosan, a component of fungal cell walls, acts as a potent elicitor. Treatment of maize with chitosan mimics pathogen attack and induces the accumulation of this compound.[8][9]
-
DIMBOA as a Signaling Molecule: Beyond its role as a precursor, DIMBOA itself can function as a defense signal. Apoplastic DIMBOA can induce callose deposition, a physical barrier against pathogens and aphids, and also participates in a negative feedback loop to repress the transcription of Bx genes.[9] This creates a complex trade-off, as the conversion of DIMBOA-Glc to the more toxic this compound reduces the available pool of DIMBOA for signaling.[1]
Key Experimental Protocols
This section provides an overview of methodologies commonly used to investigate the this compound biosynthesis pathway.
Protocol: Benzoxazinoid Extraction and Quantification by LC-MS/MS
-
Sample Preparation: Flash-freeze ~100 mg of maize tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of extraction solvent (e.g., acetonitrile/water/formic acid, 80:19.9:0.1, v/v/v). Vortex thoroughly and sonicate for 15 minutes in a cold water bath.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE filter into an HPLC vial.
-
LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution program with mobile phases of water + 0.1% formic acid (A) and acetonitrile + 0.1% formic acid (B).[10][11]
-
Detection: Use a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of DIMBOA-Glc, this compound, and other related metabolites.
Protocol: In Vitro Enzyme Assays for Bx O-Methyltransferases (OMTs)
-
Protein Expression: Clone the coding sequence of the target Bx OMT gene (e.g., Bx10) into an E. coli expression vector (e.g., pET-28a with a His-tag). Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) via IPTG induction.
-
Protein Purification: Lyse the bacterial cells and purify the recombinant protein using nickel-affinity chromatography.
-
Enzyme Assay: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 µg of purified recombinant enzyme
-
100 µM substrate (e.g., DIMBOA-Glc)
-
200 µM S-adenosyl-L-methionine (SAM) as the methyl donor
-
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of acetonitrile or methanol.
-
Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant for product formation (e.g., this compound) using LC-MS/MS as described above.[2]
Workflow: Genetic Analysis Using Near-Isogenic Lines (NILs)
Near-isogenic lines are invaluable tools for confirming the in vivo function of a specific gene. The workflow involves creating two lines that are genetically identical except for a small chromosomal region containing the gene of interest.
References
- 1. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 8-O-methylated benzoxazinoid defense compounds in maize [boris-portal.unibe.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of this compound is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. uu.nl [uu.nl]
- 10. iris.unito.it [iris.unito.it]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Discovery and Natural Occurrence of HDMBOA-Glc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc), a key plant secondary metabolite. Benzoxazinoids, including this compound, are pivotal to the defense mechanisms of numerous commercially important gramineous plants such as maize, wheat, and rye. This document details the discovery, natural distribution, and biosynthesis of this compound. It presents quantitative data on its concentration in various plant tissues under different conditions, outlines detailed experimental protocols for its analysis, and provides visual representations of the core signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in plant science, chemical ecology, and drug discovery.
Discovery and Natural Occurrence
This compound is a member of the benzoxazinoid class of compounds, which are primarily found in the Poaceae family (grasses).[1] These compounds are integral to the plant's defense against herbivores and pathogens.[1] While 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc) is often the most abundant benzoxazinoid in young, undamaged maize tissues, this compound levels can significantly increase in response to biotic stresses.[2][3]
The conversion of DIMBOA-Glc to this compound is a critical step in the induced defense response of maize and other grasses.[2][4] This conversion is catalyzed by specific O-methyltransferases.[2] this compound is naturally found in various tissues of maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale), with its concentration varying depending on the plant's age, tissue type, genetic background, and environmental stressors.[5][6][7] For instance, in maize seedlings, DIMBOA-Glc is predominant, but its levels decrease as the plant ages, while this compound production can be induced in older tissues upon herbivory or fungal infection.[3] In some maize lines, this compound is the predominant benzoxazinoid in the roots.[7]
Quantitative Data on this compound Occurrence
The concentration of this compound in plant tissues is highly dynamic and influenced by various factors. The following tables summarize quantitative data from selected studies to provide a comparative overview.
Table 1: Concentration of this compound in Maize (Zea mays) Tissues Under Different Conditions
| Maize Variety | Tissue | Condition | This compound Concentration (µg/g fresh weight) | Reference |
| B73 | Leaves | Undamaged | ~30 | [5] |
| B73 | Leaves | Herbivore (S. frugiperda) induced | ~300 | [5] |
| P39 | Leaves | Undamaged | Constitutively higher than B73 | [3] |
| P39 | Leaves | Simulated herbivory | Higher accumulation than B73 | [3] |
| Delprim | Leaves | Constitutive | Low | [6] |
| Delprim | Leaves | Induced | Strongly inducible | [6] |
| Delprim | Roots | Constitutive | High | [6] |
Table 2: Comparative Benzoxazinoid Levels in Maize Leaves Following Fungal Inoculation
| Compound | Treatment | Concentration (µg/g fresh weight) |
| DIMBOA-Glc | Mock | 1500 |
| DIMBOA-Glc | Fungal Inoculation | 800 |
| This compound | Mock | 200 |
| This compound | Fungal Inoculation | 1200 |
Data synthesized from studies on benzoxazinoid induction.
Biosynthesis of this compound
This compound is synthesized from its precursor, DIMBOA-Glc, through a methylation reaction. This is a key step in the diversification of benzoxazinoid defenses in plants.
The core benzoxazinoid biosynthetic pathway starts with indole-3-glycerol phosphate, an intermediate in the shikimate pathway.[2] A series of enzymes encoded by the Bx gene cluster catalyze the formation of DIBOA-Glc, which is then converted to DIMBOA-Glc.[2] The final step in the formation of this compound is the methylation of the 4-hydroxyl group of DIMBOA-Glc. This reaction is catalyzed by a group of O-methyltransferases (OMTs), specifically the enzymes BX10, BX11, BX12, and BX14 in maize.[2] While some of these OMTs are constitutively expressed, the expression of others, like Bx10 and Bx11, is induced by herbivory and pathogen attack, leading to a rapid increase in this compound levels.[2]
dot
Caption: Biosynthesis of this compound from Indole-3-glycerol Phosphate.
Experimental Protocols
Extraction of Benzoxazinoids from Plant Tissue
This protocol is adapted from established methodologies for the extraction of benzoxazinoids for quantitative analysis.[8][9]
Materials:
-
Fresh plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Microcentrifuge tubes (2 mL)
-
Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid, pre-chilled to -20°C
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of the pre-chilled extraction solvent to the tube.
-
Vortex the mixture vigorously for 20 seconds to ensure thorough mixing.
-
Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.
-
Carefully collect the supernatant, which contains the extracted benzoxazinoids, and transfer it to a new tube for analysis. If necessary, samples can be diluted with the extraction solvent prior to analysis.[8]
dot
References
- 1. The transcription factor TaMYB31 regulates the benzoxazinoid biosynthetic pathway in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Properties of HDMBOA-Glc
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) is a prominent member of the benzoxazinoid class of plant secondary metabolites, primarily found in grasses such as maize (Zea mays) and wheat (Triticum aestivum).[1] As a key component of the plant's defense arsenal, this compound and its aglycone exhibit significant insecticidal and antimicrobial properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. Detailed experimental protocols for its extraction, quantification, and biological evaluation are presented, alongside visualizations of its biosynthetic pathway and related experimental workflows to facilitate further research and development.
Chemical Structure and Identifiers
This compound is a glycoside characterized by a benzoxazinone core structure with methoxy groups at the 4 and 7 positions, and a glucose moiety attached at the 2-position.[2] This structure confers both stability for storage within the plant vacuole and the potential for activation into a more toxic aglycone upon tissue damage.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R)-4,7-dimethoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one[4] |
| CAS Number | 113565-33-6[1][2] |
| Molecular Formula | C₁₆H₂₁NO₁₀[1][2] |
| SMILES | COC1=CC2=C(C=C1)N(C(=O)--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC[4] |
| InChI | InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3/t10-,11-,12+,13-,15+,16-/m1/s1[4] |
| InChIKey | UOASSFRPBORTCT-FFNJBFJXSA-N[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, as well as for developing analytical methods for its detection and quantification.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 387.34 g/mol | [1][2] |
| Exact Mass | 387.11654587 Da | [2][4] |
| Melting Point | 143-145°C | [1][2] |
| XLogP3-AA | -1.1 | [2][4] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 10 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area | 147 Ų | [4][5] |
Biosynthesis and Regulation
This compound is synthesized in maize from the precursor 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc).[1] This conversion is a critical step in the plant's induced defense response and is catalyzed by a group of O-methyltransferases.[6] The biosynthesis of benzoxazinoids, including this compound, is tightly regulated and can be induced by various biotic and abiotic stresses, with jasmonic acid playing a key role as a signaling molecule.[6]
The biosynthesis begins with indole-3-glycerol phosphate, a product of the shikimate pathway.[6] A series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene cluster leads to the formation of DIMBOA-Glc.[6] The final step in the formation of this compound is the methylation of DIMBOA-Glc, a reaction catalyzed by O-methyltransferases such as BX10, BX11, and BX12.[1]
The accumulation of this compound is often triggered by herbivore feeding or pathogen attack, a response mediated by the jasmonic acid (JA) signaling pathway.[6] Biotic stress leads to an increase in JA levels, which in turn activates transcription factors that upregulate the expression of Bx genes, including those responsible for the conversion of DIMBOA-Glc to this compound.
Biological Activity
This compound plays a crucial role in plant defense against a wide array of pests and pathogens. In its glucosylated form, it is relatively stable and stored in the plant vacuole.[3] Upon tissue damage, such as that caused by chewing insects, this compound comes into contact with β-glucosidases, which hydrolyze the glucose moiety to release the unstable and more toxic aglycone, HDMBOA.[1]
The biological activities of this compound and its derivatives include:
-
Insecticidal and Antifeedant Properties: this compound and its aglycone have been shown to be effective against various insect herbivores, including aphids.[1] It can act as a feeding deterrent and negatively impact insect growth and survival.[1]
-
Antimicrobial Activity: The breakdown products of benzoxazinoids, such as MBOA (6-methoxy-2-benzoxazolinone), possess significant antimicrobial properties against pathogenic fungi and bacteria.[4]
-
Allelopathic Effects: Benzoxazinoids released from roots can influence the growth of neighboring plants and interact with soil microbes.
Experimental Protocols
Extraction of this compound from Maize Tissue
This protocol is adapted from methodologies described in recent studies for the extraction of benzoxazinoids for LC-MS analysis.[7][8]
-
Sample Preparation:
-
Collect fresh plant tissue (e.g., leaves or roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.
-
-
Extraction:
-
Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid).[7]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 20 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a new tube for analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantification of this compound.
-
Instrumentation: HPLC system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection:
-
DAD: Monitor at 265 nm.
-
MS (Negative Ion Mode): Monitor for the [M-H]⁻ ion at m/z 386.1.
-
Insect Feeding Bioassay
This protocol provides a general framework for assessing the antifeedant or insecticidal activity of this compound.
-
Diet Preparation:
-
Prepare an artificial diet suitable for the insect species being tested (e.g., fall armyworm, Spodoptera frugiperda).
-
Incorporate this compound into the diet at various concentrations (e.g., 0, 100, 250, 500 µg/g of diet). A stock solution of this compound in a suitable solvent (e.g., methanol) can be mixed into the diet, with an equivalent amount of solvent added to the control diet.
-
-
Bioassay:
-
Place a single pre-weighed insect larva into each well of a multi-well plate containing a known amount of the prepared diet.
-
Maintain the plates under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark cycle).
-
After a set period (e.g., 7 days), record larval survival and weigh the larvae and the remaining diet.
-
-
Data Analysis:
-
Calculate larval weight gain, diet consumption, and mortality rates for each treatment.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on the insect.
-
Experimental and Analytical Workflow
The discovery and characterization of natural products like this compound typically follow a structured workflow, from initial extraction to biological activity testing.
Conclusion
This compound is a pivotal plant-derived natural product with significant implications for crop protection and potentially for drug development. Its well-defined chemical structure, coupled with its inducible biosynthesis and potent biological activity, makes it a subject of ongoing scientific interest. The methodologies and data presented in this guide offer a robust foundation for researchers and scientists to further explore the multifaceted roles of this compound in ecological interactions and its potential applications in agriculture and medicine.
References
- 1. Buy this compound | 113565-33-6 [smolecule.com]
- 2. This compound (113565-33-6) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C16H21NO10 | CID 11079589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantaedb.com [plantaedb.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Genetic Regulation of HDMBOA-Glc Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genetic regulation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) production, a key specialized metabolite in plant defense. This document details the core biosynthetic pathway, the regulatory signaling cascades, and provides structured quantitative data and detailed experimental protocols for researchers in plant science, agronomy, and drug development.
Core Biosynthesis Pathway of this compound
The production of this compound is a critical step in the induced defense response of many grasses, including maize (Zea mays). It is derived from the more abundant benzoxazinoid, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). The core biosynthetic pathway is well-characterized and involves a series of enzymes encoded by the Bx gene cluster.[1]
The pathway initiates from indole-3-glycerol phosphate, a product of the shikimate pathway, and proceeds through several enzymatic steps to produce DIBOA-Glc.[1] Further enzymatic modifications lead to the formation of DIMBOA-Glc. The final and key conversion of DIMBOA-Glc to this compound is catalyzed by a group of O-methyltransferases (OMTs).[1][2]
The key enzymes involved in the final steps of this compound and related benzoxazinoid biosynthesis are:
-
BX10, BX11, BX12, and BX14 (O-methyltransferases): These enzymes catalyze the S-adenosyl-l-methionine-dependent methylation of the 4-hydroxyl group of DIMBOA-Glc to produce this compound.[2][3] While BX12 and BX14 can be constitutively expressed, the expression of BX10 and BX11 is often induced by herbivory.[4]
-
BX13 (2-oxoglutarate-dependent dioxygenase): This enzyme converts DIMBOA-Glc to TRIMBOA-Glc, an intermediate in the biosynthesis of other 8-O-methylated benzoxazinoids.[2][3]
-
BX7 (O-methyltransferase): In addition to its role in DIMBOA-Glc synthesis, BX7 can methylate TRIMBOA-Glc to form DIM₂BOA-Glc.[2][3]
Upon tissue damage, both DIMBOA-Glc and this compound are hydrolyzed by β-glucosidases, releasing their unstable and biologically active aglycones, DIMBOA and HDMBOA, respectively.[2]
Biosynthetic Pathway Diagram
Caption: Biosynthesis pathway of this compound from DIMBOA-Glc.
Data Presentation
Table 1: Quantitative Data of Key Benzoxazinoids in Maize
| Compound | Concentration (µg/g fresh weight) | Maize Line/Condition | Reference(s) |
| DIMBOA-Glc | Up to 3000 | Young, undamaged leaves | [1] |
| DIMBOA-Glc | 8.66 - 528.88 | Seedlings of 310 inbred lines | [5] |
| This compound | Increases significantly | Upon herbivore or pathogen attack | [1][6] |
| DIM₂BOA-Glc | 17.6 ± 7.2 to 596.6 ± 174.1 | Varies between inbred lines | [1] |
Table 2: Kinetic Parameters of Enzymes in Benzoxazinoid Biosynthesis
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference(s) |
| BX6 | DIBOA-Glc | < 0.4 | 2.10 | [7] |
| BX7 | TRIBOA-Glc | < 0.4 | 0.25 | [7] |
Signaling Pathways Regulating this compound Production
The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, primarily activated in response to biotic stresses such as herbivory and pathogen infection.
Jasmonic Acid (JA) Signaling
Jasmonic acid and its derivatives are central to the induction of defense responses in maize.[1] Upon herbivore attack or pathogen infection, JA levels rise, initiating a signaling cascade that leads to the upregulation of Bx gene expression and the accumulation of this compound.[1][8] The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-domain (JAZ) repressor proteins, and transcription factors such as MYC2.[9] In the absence of JA, JAZ proteins bind to and repress transcription factors. The perception of JA-isoleucine (the bioactive form of JA) by the COI1 receptor leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[9] This frees the transcription factors to activate the expression of JA-responsive genes, including those involved in benzoxazinoid biosynthesis.[9]
Caption: Jasmonic acid signaling pathway leading to Bx gene expression.
Chitosan Signaling
Chitosan, a component of fungal cell walls and insect exoskeletons, acts as a potent elicitor of plant defense responses.[1] Treatment of maize with chitosan mimics herbivore or pathogen attack, leading to the accumulation of this compound.[1] The chitosan signaling pathway begins with its perception at the cell surface, which triggers a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS).[10][11] These signaling events ultimately lead to the activation of defense-related transcription factors and the expression of genes involved in the benzoxazinoid pathway.[10][12]
Caption: Chitosan signaling pathway inducing defense gene expression.
Transcriptional Regulation
Several families of transcription factors (TFs) have been implicated in the regulation of Bx gene expression in maize, including WRKY, MYB, NAC, and bHLH.[4][5][13] For example, the expression of ZmWRKY75, ZmMYB61, ZmNAC35, and ZmGRAS37 correlates with ZmBx1 expression and benzoxazinoid levels upon aphid infestation.[4] Additionally, ZmbHLH57 and ZmWRKY34 may regulate Bx genes in response to armyworm feeding.[4] In wheat, the transcription factor TaMYB31 has been shown to bind to the promoters of Bx genes and activate their transcription.[5] The promoters of the Bx genes contain various cis-regulatory elements that serve as binding sites for these TFs, allowing for a fine-tuned transcriptional response to different environmental stimuli.[14][15]
Experimental Protocols
Extraction and Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of benzoxazinoids from plant tissue.
Materials:
-
Plant tissue (e.g., maize leaves)
-
Liquid nitrogen
-
Lyophilizer (optional)
-
Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid
-
Internal standard (e.g., a stable isotope-labeled benzoxazinoid)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
(Optional) Lyophilize the powdered tissue to dryness.
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent and the internal standard to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using a validated LC-MS/MS method.
LC-MS/MS Parameters (Example):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for benzoxazinoids.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each benzoxazinoid and the internal standard.
Experimental Workflow for Benzoxazinoid Analysis
Caption: Workflow for extraction and analysis of benzoxazinoids.
Gene Expression Analysis by qRT-PCR
This protocol provides a general framework for analyzing the expression of Bx genes.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Gene-specific primers for target Bx genes and reference genes
-
qPCR instrument
Procedure:
-
Harvest and flash-freeze plant tissue as described in section 4.1.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
Set up the qPCR reactions in a 96-well plate, including technical replicates for each sample and no-template controls.
-
Perform the qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to one or more stably expressed reference genes.
Example Primer Sequences for Maize qRT-PCR:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference(s) |
| Actin-1 | AGGTGGTGCCTCTCTCTGTATGC | ACCCTGTTGCTGTAGGAGAGGA | [16] |
| GAPDH | CCATCACTGCCACACAGAAAAC | AGGAACACGGAAGGACATACCAG | [17] |
Note: Primer sequences for specific Bx genes should be designed and validated according to standard molecular biology practices.
Heterologous Expression and Enzyme Assays of O-Methyltransferases
This protocol describes a general approach for producing and characterizing the activity of BX enzymes.
Heterologous Expression:
-
Amplify the coding sequences of the target Bx genes (e.g., Bx10, Bx11, Bx12, Bx14) from maize cDNA.
-
Clone the amplified sequences into a suitable expression vector (e.g., pET vectors for E. coli expression) with an affinity tag (e.g., His-tag, GST-tag).
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG.
-
Harvest the bacterial cells and lyse them to release the recombinant protein.
-
Purify the tagged protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, the substrate (DIMBOA-Glc), and the methyl donor (S-adenosyl-L-methionine, SAM).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an equal volume of methanol or another organic solvent.
-
Analyze the reaction products by LC-MS/MS to detect and quantify the formation of this compound.
Workflow for Functional Gene Analysis
Caption: A typical workflow for the functional characterization of a biosynthetic gene.
Conclusion
The genetic regulation of this compound production is a multi-layered process involving a core set of biosynthetic genes and a complex network of signaling pathways that are activated in response to environmental cues. A thorough understanding of this system, from the molecular genetics to the biochemical outputs, is essential for the development of crops with enhanced pest and disease resistance. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this important aspect of plant biology and explore its potential applications in agriculture and medicine.
References
- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of 8-O-methylated benzoxazinoid defense compounds in maize [boris-portal.unibe.ch]
- 4. chimia.ch [chimia.ch]
- 5. academic.oup.com [academic.oup.com]
- 6. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Chitosan as an Elicitor in Plant Tissue Cultures: Methodological Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbohydrate elicitor-induced plant immunity: Advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Transcription factor binding site divergence across maize inbred lines drives transcriptional and phenotypic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Binding of bHLH Transcription Factors to the Promoter of the Maize NADP-ME Gene Used in C4 Photosynthesis Is Based on an Ancient Code Found in the Ancestral C3 State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reference Gene Selection for RT-qPCR Analysis in Maize Kernels Inoculated with Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of Potential Reference Genes for qPCR in Maize across Abiotic Stresses, Hormone Treatments, and Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
HDMBOA-Glc: A Key Secondary Metabolite in Grass Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoxazinoids (BXDs) are a class of indole-derived secondary metabolites that form a cornerstone of the chemical defense systems in many members of the Poaceae family (grasses), including critical agricultural crops like maize, wheat, and rye.[1][2] Among these, 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucoside (HDMBOA-Glc) has emerged as a particularly important compound, acting as an inducible defense that enhances the plant's resistance to various biotic threats.[3][4] This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, mechanism of action, regulation, and the analytical methodologies used for its study. The content is tailored for professionals in plant science, chemical ecology, and drug development seeking a deeper understanding of this potent natural product.
Chemical and Physical Properties
This compound is a glycoside, meaning it consists of a sugar moiety (glucose) attached to a non-sugar aglycone.[5] This structure renders the molecule stable, water-soluble, and non-toxic, allowing for safe storage within the plant cell's vacuole.[2][6] Upon tissue damage, the glucose moiety is cleaved, releasing the biologically active and more reactive aglycone, HDMBOA.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R)-4,7-dimethoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one | [7] |
| Molecular Formula | C₁₆H₂₁NO₁₀ | [5][7] |
| Molecular Weight | 387.34 g/mol | [5][7] |
| CAS Number | 113565-33-6 | [5] |
| Exact Mass | 387.11654587 Da | [5][7] |
| Hydrogen Bond Donor Count | 4 | [5] |
| Hydrogen Bond Acceptor Count | 10 | [5] |
| SMILES | COC1=CC2=C(C=C1)N(C(=O)--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC | [7] |
| InChIKey | UOASSFRPBORTCT-FFNJBFJXSA-N | [7] |
Biosynthesis and Regulation
The biosynthesis of this compound is a critical branch of the broader benzoxazinoid pathway. It is not synthesized de novo but is derived from the modification of a more abundant precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc).[1][2]
The core benzoxazinoid pathway originates from indole-3-glycerol phosphate, an intermediate in tryptophan synthesis.[1] A series of enzymes encoded by the Bx gene cluster catalyze the formation of the initial benzoxazinoid structure, which is then glucosylated and modified to produce DIMBOA-Glc.[2][8] The conversion of DIMBOA-Glc to this compound is a key inducible step, catalyzed by specific O-methyltransferases (OMTs).[8][9] In maize, four OMTs, encoded by the genes Bx10, Bx11, Bx12, and Bx14, are responsible for this conversion.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (113565-33-6) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C16H21NO10 | CID 11079589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. Horizontal transfer and evolution of the biosynthetic gene cluster for benzoxazinoids in plants - PMC [pmc.ncbi.nlm.nih.gov]
The Function of O-methyltransferases in HDMBOA-Glc Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoxazinoids (BXs) are a critical class of secondary metabolites in grasses like maize (Zea mays), providing defense against herbivores and pathogens. A key step in enhancing the defensive properties of these compounds is the conversion of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc) to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc). This conversion is catalyzed by a group of specialized S-adenosyl-l-methionine (SAM)-dependent O-methyltransferases (OMTs). This guide details the function of the core OMTs—BX10, BX11, BX12, and BX14—involved in this crucial methylation step. We will explore their role within the broader benzoxazinoid pathway, present their substrate specificities, outline the experimental protocols for their characterization, and visualize the associated biochemical pathways and workflows.
The Benzoxazinoid Biosynthesis Pathway
The biosynthesis of benzoxazinoids in maize is a well-defined pathway that begins with indole-3-glycerol phosphate, an intermediate of the shikimate pathway. A series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene cluster leads to the formation of the core benzoxazinoid, DIBOA-Glc. This molecule is then hydroxylated by the 2-oxoglutarate-dependent dioxygenase BX6 and subsequently methylated by the O-methyltransferase BX7 to produce DIMBOA-Glc, the most abundant benzoxazinoid in young maize tissues.
The conversion of DIMBOA-Glc to this compound is a pivotal step, often induced by herbivore feeding or pathogen attack, that potentiates the defensive capabilities of the plant. This compound has demonstrated greater efficacy in deterring chewing herbivores and is more toxic to phloem-feeding aphids compared to its precursor. This methylation is executed by a specific subset of OMTs. Additionally, a side branch of the pathway involves the conversion of DIMBOA-Glc to TRIMBOA-Glc by BX13, which can be further methylated by BX7 and BX14 to produce other specialized benzoxazinoids.
O-methyltransferases in the this compound Synthesis Core
The final methylation step from DIMBOA-Glc to this compound is catalyzed by four functionally similar OMTs, which can be distinguished by their expression patterns and, in one case, by broader substrate specificity.
The Inducible OMTs: BX10, BX11, and BX12
Three homologous O-methyltransferases—BX10, BX11, and BX12—catalyze the SAM-dependent methylation of the 4-hydroxyl group of DIMBOA-Glc to produce this compound. A key characteristic of Bx10 and Bx11 is that their expression is strongly induced in response to herbivory, positioning them as key enzymes in the plant's induced defense arsenal.
The Constitutive and Dual-Function OMT: BX14
BX14 also converts DIMBOA-Glc to this compound. However, its role extends into the 8-O-methylated side branch of the pathway, where it is uniquely responsible for the methylation of DIM2BOA-Glc to form HDM2BOA-Glc, a compound that provides specific protection against phloem-feeding insects like aphids. Unlike Bx10 and Bx11, Bx14 is often constitutively expressed.
Quantitative Analysis of OMT Activity
While detailed kinetic parameters for BX10, BX11, BX12, and BX14 are not extensively documented in publicly available literature, their substrate specificity has been established through in vitro assays. For context, kinetic data for the related OMT, BX7, which catalyzes the preceding methylation step, are available and demonstrate moderate affinity and catalytic activity.
Table 1: Substrate Specificity and Kinetic Parameters of Benzoxazinoid O-methyltransferases
| Enzyme | Substrate(s) | Product(s) | Km (mM) | kcat (s-1) | Notes |
| BX7 | TRIBOA-Glc | DIMBOA-Glc | < 0.4 | 0.25 | Catalyzes the formation of the precursor to this compound. |
| TRIMBOA-Glc | DIM2BOA-Glc | N/A | N/A | Also functions in the 8-O-methylated side branch. | |
| BX10 | DIMBOA-Glc | This compound | N/A | N/A | Functionally characterized; expression induced by herbivory. |
| BX11 | DIMBOA-Glc | This compound | N/A | N/A | Functionally characterized; expression induced by herbivory. |
| BX12 | DIMBOA-Glc | This compound | N/A | N/A | Functionally characterized; often constitutively expressed. |
| BX14 | DIMBOA-Glc | This compound | N/A | N/A | Dual-function enzyme. |
| DIM2BOA-Glc | HDM2BOA-Glc | N/A | N/A | Unique substrate specificity among the characterized Bx OMTs. |
Experimental Protocols
The functional characterization of these OMTs relies on standard molecular biology and biochemical techniques.
Heterologous Expression and Purification of OMTs
This protocol describes the production of recombinant OMTs in a bacterial host system for subsequent in vitro analysis.
-
Gene Amplification: Amplify the full-length coding sequence of the target OMT (e.g., Bx14) from maize leaf cDNA using gene-specific primers.
-
Cloning: Clone the amplified PCR product into a suitable bacterial expression vector, such as pET28a(+), which incorporates an N-terminal His6-tag for affinity purification.
-
Transformation: Transform the resulting plasmid into a competent E. coli expression strain, like BL21(DE3), via heat shock.
-
Culture Growth: Inoculate a starter culture into a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET28a(+)) and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein Expression Induction: Induce the expression of the recombinant protein by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.
-
Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM phosphate buffer, 300 mM NaCl, pH 7.4) and disrupt the cells using sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant containing the soluble His-tagged protein to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. Wash the column to remove non-specifically bound proteins and elute the target OMT using a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE analysis.
In Vitro OMT Activity Assay
This assay measures the ability of the purified recombinant OMT to convert its substrate to the methylated product.
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing:
-
Purified recombinant OMT (1-5 µg)
-
Substrate (e.g., DIMBOA-Glc) at a final concentration of 50-200 µM
-
Co-substrate S-adenosyl-L-methionine (SAM) at a final concentration of 200-500 µM
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Bring the total reaction volume to 50-100 µL with sterile water.
-
-
Control Reactions: Prepare negative controls, including a reaction with heat-inactivated enzyme and a reaction using protein from an E. coli culture transformed with an empty vector.
-
Incubation: Incubate the reactions at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile or by acidifying with formic acid.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
Product Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and identify the reaction products with high sensitivity and specificity.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Separate the compounds using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Detection: Analyze the column eluent using a mass spectrometer operating in negative or positive ion mode.
-
Product Identification: Identify the product (e.g., this compound) by comparing its retention time and mass-to-charge ratio (m/z) with an authentic standard, if available.
-
Structural Confirmation: Confirm the identity of the product by comparing its fragmentation pattern (MS/MS spectrum) with that of a standard or with predicted fragmentation patterns. The formation of the product in the enzyme-containing reaction but not in the negative controls confirms the catalytic activity of the OMT.
Induction of HDMBOA-Glc by Biotic and Abiotic Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazinoids are a class of indole-derived secondary metabolites that play a critical role in the defense mechanisms of grasses, including maize, wheat, and rye. A key component of this defense system is 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc), a derivative of the more abundant 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). The conversion of DIMBOA-Glc to this compound is a highly regulated process, induced by a variety of biotic and abiotic stressors. This technical guide provides an in-depth overview of the biosynthesis of this compound, its induction by various stressors, the signaling pathways involved, and the experimental protocols for its quantification.
Biosynthesis of this compound
The synthesis of this compound is a modification of the core benzoxazinoid pathway. The immediate precursor, DIMBOA-Glc, is converted to this compound through the action of O-methyltransferases (OMTs), specifically the BX10, BX11, BX12, and BX14 enzymes. This enzymatic step involves the methylation of the 4-hydroxyl group of DIMBOA-Glc. While some OMTs like BX12 and BX14 are constitutively expressed, the expression of BX10 and BX11 is notably induced by herbivory.
Induction of this compound by Stress
The accumulation of this compound is a dynamic response to environmental challenges. While DIMBOA-Glc is often the predominant benzoxazinoid in unstressed plants, its conversion to this compound is a hallmark of induced defense.
Biotic Stress
A variety of biotic stressors trigger the accumulation of this compound.
-
Fungal Pathogens: Inoculation of maize leaves with the southern corn leaf blight agent, Bipolaris maydis, leads to a significant increase in this compound, with levels peaking 48 hours after inoculation. Similar accumulation is observed with the weakly pathogenic Curvularia lunata and the non-pathogenic Alternaria alternata.
-
Insect Herbivores: Feeding by insect herbivores is a potent inducer of this compound. This has been observed in response to feeding by rice armyworm larvae and aphids. The conversion of DIMBOA-Glc to this compound is a critical aspect of the plant's defense against these herbivores, as HDMBOA is more toxic to some insects than its precursor.
-
Elicitors: Chitosan, a component of fungal cell walls and insect exoskeletons, acts as a powerful elicitor of plant defense responses, including the accumulation of this compound.
Abiotic Stress
Abiotic factors also play a role in modulating this compound levels.
-
Drought: Drought stress has been shown to induce the production of various benzoxazinoids, including HDMBOA-2Glc, a dihexose form of this compound, in maize seedlings.
-
Phytohormones: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense. Treatment of maize, wheat, and Job's tears with JA induces the accumulation of this compound, which corresponds with a decrease in DIMBOA-Glc levels. This indicates that JA signaling activates the enzymatic machinery responsible for this conversion.
Quantitative Data on this compound Induction
The following tables summarize the quantitative changes in this compound concentrations in response to various stressors.
Table 1: Induction of this compound by Biotic Stress
| Plant Species & Cultivar | Tissue | Stress Condition | DIMBOA-Glc Concentration | This compound Concentration | Reference |
| Maize (Zea mays) B73 | Leaves | Control | ~1.5 µmol/g FW | ~0.2 µmol/g FW | |
| Maize (Zea mays) B73 | Leaves | Aphid Infestation | Lower than control | Higher than control | |
| Wheat (Triticum aestivum) TM-39 | Seedlings | Aphid Infestation (S. avenae) | Significantly decreased | Significantly increased | |
| Maize (Zea mays) Jubilee | Roots | Bacterial Inoculation (P. putida) | Not significantly changed | Significantly increased | |
| Maize (Zea mays) | Leaves | Chitosan Infiltration | Not significantly changed | Increased |
Table 2: Induction of this compound by Abiotic Stress
| Plant Species | Tissue | Stress Condition | Effect on this compound | Reference |
| Wheat (Triticum aestivum) | Leaves | 50 µM Jasmonic Acid | Increased accumulation | |
| Job's tears (Coix lacryma-jobi) | Leaves | Jasmonic Acid | Increased accumulation | |
| Maize (Zea mays) B73 | Roots & Shoots | Drought | Induction of HDMBOA-2Glc |
Signaling Pathways
The induction of this compound is regulated by complex signaling networks that translate external stimuli into a biochemical response.
Jasmonic Acid (JA) Signaling
Upon herbivore attack or pathogen infection, JA levels in the plant increase, triggering a signaling cascade. This pathway ultimately leads to the activation of transcription factors that regulate the expression of benzoxazinoid biosynthesis (Bx) genes, including those responsible for the conversion of DIMBOA-Glc to this compound.
Chitosan Signaling
Chitosan, perceived at the cell surface, initiates a downstream signaling cascade that activates defense gene expression, mimicking the response to fungal or insect attacks and leading to the accumulation of this compound.
Experimental Protocols
Accurate quantification of this compound and related benzoxazinoids is crucial for research in this field. The following protocol outlines a widely used method based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Sample Preparation and Metabolite Extraction
-
Tissue Collection: Collect leaf or root tissue from plants at a consistent developmental stage. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: Prepare a pre-chilled extraction solvent of 70:30 methanol:water with 0.1% formic acid.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of the pre-chilled extraction solvent.
-
Vortex the mixture vigorously for 20-30 seconds.
-
Centrifuge at 13,000 rpm for 20 minutes at 10°C.
-
Carefully collect the supernatant into a new tube for analysis.
-
If necessary, dilute the samples with the extraction solvent prior to analysis to fall within the linear range of the instrument.
-
UHPLC-MS/MS Quantification
-
Chromatography System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).
-
Mobile Phases:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0–3 min: Linear gradient from 2% to 20% B.
-
3–6 min: Linear gradient to 100% B.
-
6–8 min: Hold at 100% B.
-
8–10 min: Return to 2% B for column equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), typically in negative ion mode for benzoxazinoids.
-
Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the specific precursor ion for this compound and one or more of its characteristic product ions to ensure specificity and sensitivity.
-
Conclusion
The induction of this compound from its precursor DIMBOA-Glc is a key, dynamically regulated component of the chemical defense system in several economically important grass species. This conversion is triggered by a wide array of both biotic and abiotic stressors and is mediated by specific signaling pathways, most notably involving jasmonic acid. The enhanced toxicity of this compound and its aglycone against various pests underscores its ecological significance. A thorough understanding of the regulatory networks and biosynthetic pathways governing this compound accumulation is essential for the development of pest-resistant crop varieties and may offer avenues for the discovery of novel bioactive compounds for pharmaceutical applications. The methodologies outlined in this guide provide a robust framework for the accurate quantification and further investigation of this important plant metabolite.
The Ecological Significance of HDMBOA-Glc in Plant-Insect Interactions: A Technical Guide
Abstract
2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) is a pivotal secondary metabolite in the chemical defense arsenal of gramineous plants, particularly maize. This technical guide provides an in-depth examination of the ecological relevance of this compound in mediating interactions between plants and insect herbivores. It synthesizes current research on its biosynthesis, mode of action, and the intricate signaling pathways governing its production. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important plant defense compound.
Introduction
Plants have evolved a sophisticated array of chemical defenses to deter herbivores. Among these, benzoxazinoids (BXs) are a well-characterized class of indole-derived secondary metabolites predominantly found in the grass family (Poaceae), including economically important crops like maize, wheat, and rye.[1] this compound is a key benzoxazinoid that plays a crucial role in induced defense against a broad spectrum of insect pests.[2] Unlike constitutively produced benzoxazinoids such as DIMBOA-Glc, the accumulation of this compound is often triggered by herbivore feeding or pathogen attack, representing a dynamic and potent defensive response.[3][4]
This guide will explore the multifaceted role of this compound, from its direct and indirect defensive functions to the counter-adaptations evolved by insect herbivores.
The Two-Step Activation of this compound Defense
The defensive efficacy of this compound relies on a two-step activation mechanism that is spatially separated within the plant tissues until damage occurs.
-
Step 1: Storage of the Inactive Glucoside: this compound is stored in its inactive, glucosylated form primarily in the cell vacuole.[3] In this stable form, it is not toxic to the plant itself.
-
Step 2: Enzymatic Activation upon Tissue Damage: When an insect herbivore feeds on the plant, the cellular compartmentalization is disrupted. This brings this compound into contact with β-glucosidases, which are located in the plastids and cell walls.[3][5] These enzymes rapidly hydrolyze the glucose moiety from this compound, releasing the unstable and highly toxic aglycone, 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA).[5]
The released HDMBOA is a potent deterrent and toxin to a variety of insect herbivores.[5] This rapid activation system ensures that the toxic compound is only produced at the site of attack, minimizing metabolic costs and autotoxicity to the plant.
Quantitative Data on this compound
The concentration of this compound in plant tissues is highly variable and depends on the plant variety, developmental stage, and the presence of biotic or abiotic stressors. The following tables summarize quantitative data from various studies.
Table 1: Concentration of this compound in Maize Tissues
| Maize Variety | Tissue | Condition | This compound Concentration (µg/g FW) | Reference |
| B73 | Seedling Leaves | Low constitutive levels | Low | [6] |
| Mo17 | Seedling Leaves | Low constitutive levels | Low | [6] |
| Delprim | Leaves | Inducible | Strongly inducible | [7] |
| Delprim | Roots | Constitutive | Constitutively produced | [7] |
| Jubilee | Roots | Mock inoculation | ~1.5 | [8] |
| Jubilee | Roots | Pseudomonas putida KT2440 inoculation | ~2.5 | [8] |
| Unspecified | Leaves | Mock (clip cages) | ~0.2 | [9] |
| Unspecified | Leaves | Rhopalosiphum padi infested (48h) | ~0.4 | [9] |
| Unspecified | Apoplastic fluid | Mock (clip cages) | Not detected | [9] |
| Unspecified | Apoplastic fluid | Rhopalosiphum padi infested (48h) | ~0.02 | [9] |
Table 2: Effects of this compound on Insect Herbivores
| Insect Species | Bioassay Type | Compound/Concentration | Observed Effect | Reference |
| Spodoptera frugiperda | Artificial diet | 500 µg/g this compound | No significant effect on weight gain alone.[10] | [10] |
| Spodoptera littoralis | Artificial diet | 500 µg/g this compound | No significant effect on weight gain alone.[10] | [10] |
| Spodoptera frugiperda | Artificial diet with plant extract | 500 µg/g this compound | Significant reduction in weight gain.[10] | [10] |
| Spodoptera littoralis | Artificial diet with plant extract | 500 µg/g this compound | Significant reduction in weight gain.[10] | [10] |
| Rhopalosiphum maidis | Artificial diet | 2 mM this compound | Significantly reduced progeny production and survival.[7] | [7] |
| Metopolophium dirhodum | Artificial diet | LD₅₀ | Five-fold lower LD₅₀ than DIMBOA-Glc.[7] | [7] |
Signaling Pathways and Regulation of this compound Biosynthesis
The production of this compound is tightly regulated and induced by various biotic stresses, with the jasmonic acid (JA) signaling pathway playing a central role.[1][2]
Herbivore feeding or pathogen attack triggers a rapid increase in JA levels.[11] This hormonal surge activates a signaling cascade that leads to the upregulation of genes involved in benzoxazinoid biosynthesis, particularly those responsible for the conversion of DIMBOA-Glc to this compound.[2][11] The key enzymes in this conversion are a group of O-methyltransferases (OMTs), including BX10, BX11, and BX12 in maize.[2]
Experimental Protocols
Extraction and Quantification of Benzoxazinoids
A standardized protocol is crucial for the accurate analysis of this compound and other benzoxazinoids.
Sample Preparation and Extraction:
-
Tissue Collection: Harvest plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic processes.
-
Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).[6]
-
Vortex vigorously for 20 seconds.
-
Centrifuge at 13,000 rpm for 20 minutes at 10°C.[6]
-
Collect the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.[6]
-
Column: A C18 reversed-phase column is typically used.[6]
-
Mobile Phases: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.[6]
-
Quantification: Use Multiple Reaction Monitoring (MRM) for targeted and sensitive quantification of this compound, with specific precursor-product ion transitions.[6]
Insect Bioassays
Artificial Diet Assays:
-
Diet Preparation: Prepare a standard artificial diet for the insect species being tested.
-
Incorporation of Test Compound: Incorporate this compound at various concentrations into the diet. For experiments mimicking the plant's defense system, a crude plant extract containing β-glucosidases can be added.[10]
-
Insect Rearing: Place neonate larvae or adult insects on the diet in a controlled environment (temperature, humidity, photoperiod).
-
Data Collection: Monitor and record parameters such as larval weight gain, development time, survival rate, and feeding deterrence.[7][10]
Whole Plant Assays:
-
Plant Growth: Grow plants to the desired developmental stage under controlled conditions.
-
Insect Infestation: Confine insects to a specific leaf or the whole plant using clip cages or mesh bags.[7]
-
Data Collection: After a set period, count the number of surviving insects and their progeny. Assess the amount of feeding damage to the plant.[7]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of this compound in plant-insect interactions.
Conclusion
This compound is a critical component of the inducible chemical defense system in maize and other grasses. Its two-step activation mechanism provides an effective and targeted defense against insect herbivores. The regulation of its biosynthesis through the jasmonic acid signaling pathway highlights the intricate molecular responses of plants to biotic stress. A thorough understanding of the ecological relevance and molecular underpinnings of this compound is essential for the development of novel strategies for crop protection and for exploring its potential in other applications. Future research should continue to unravel the diversity of benzoxazinoid metabolism across different plant species and their roles in shaping complex ecological interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Extraction of HDMBOA-Glc from Plant Tissue: Application Notes for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides a detailed protocol for the extraction of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) from plant tissue. It includes comprehensive experimental procedures, quantitative data, and visual diagrams of the biosynthetic pathway and experimental workflow.
Introduction
This compound is a naturally occurring benzoxazinoid found in various plants, particularly in grasses like maize and wheat.[1] As a stable glucoside, it is primarily stored in the vacuoles of plant cells.[2] This compartmentalization prevents autotoxicity to the plant.[2] Upon tissue damage, such as from herbivore feeding or pathogen attack, this compound comes into contact with β-glucosidases located in the plastids and cell walls.[1][2] This enzymatic hydrolysis releases the unstable aglycone, HDMBOA, which rapidly degrades into toxic compounds that deter pests and pathogens.[2] The accurate quantification of this compound is crucial for understanding plant defense mechanisms and for potential applications in drug development. This protocol outlines a robust method for its extraction and subsequent analysis.
Data Presentation
The concentration of this compound and related benzoxazinoids can vary significantly depending on the plant's developmental stage, genetic background, and exposure to biotic and abiotic stresses.[2] The following tables summarize quantitative data from various studies.
| Plant | Treatment | Tissue | Compound | Concentration (µg/g fresh weight) | Reference |
| Maize (Zea mays) | Mock | Whole Leaf | This compound | ~5 | [3] |
| Maize (Zea mays) | Rhopalosiphum padi infestation (48h) | Whole Leaf | This compound | ~15 | [3] |
| Maize (Zea mays) | Mock | Apoplastic Fluid | This compound | Not Detected | [3] |
| Maize (Zea mays) | Rhopalosiphum padi infestation (48h) | Apoplastic Fluid | This compound | ~0.8 | [3] |
| Maize (Zea mays) | Mock Inoculation | Roots | This compound | ~0.2 | [4] |
| Maize (Zea mays) | Pseudomonas putida KT2440 Inoculation | Roots | This compound | ~0.4 | [4] |
| Plant | Treatment | Compound | Observation | Reference |
| Maize (Zea mays) | Fungal Inoculation (Bipolaris maydis) | This compound | Accumulation reached a maximum at 48h | [5] |
| Maize (Zea mays) | Rice armyworm larvae feeding | This compound | Accumulation observed | [5] |
| Maize (Zea mays) | Chitosan treatment | This compound | Increased levels in whole-tissue and apoplastic extracts | [3][6] |
| Wheat | Sitobion avenae feeding | This compound | Significantly increased levels | [7] |
Experimental Protocols
This protocol is adapted from established methods for the analysis of benzoxazinoids in maize and wheat.[8][9]
Materials
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or cryogenic grinder
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 10°C)
-
Extraction Solvent: 70:30 (v/v) mixture of methanol (HPLC grade) and water (Milli-Q) containing 0.1% formic acid (LC-MS grade).[2][8][10]
-
HPLC or UHPLC system coupled to a Mass Spectrometer (MS)
Protocol 1: Standard Methanol-Based Extraction
This protocol is suitable for the routine extraction and quantification of this compound.
-
Sample Preparation:
-
Extraction:
-
Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube.[2][8][10]
-
Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C to pellet solid debris.[2][9][10]
-
Carefully collect the supernatant for LC-MS analysis.[2][9] If necessary, dilute the samples 1:10 with the extraction solvent prior to analysis.[2][11]
-
Protocol 2: Pressurized Liquid Extraction (PLE)
This protocol is an alternative method that can be optimized for different plant matrices.
-
Sample Preparation:
-
PLE Procedure:
-
Mix the powdered plant material with an inert material like diatomaceous earth.[8]
-
Pack the mixture into the extraction cell.[8]
-
Perform the extraction using methanol with 1% acetic acid as the solvent.[8]
-
Optimize extraction parameters such as temperature (e.g., 70°C to 150°C) and pressure (e.g., 1500 psi).[8]
-
Collect the extract for further purification and analysis.
-
Quantification by LC-MS
A general framework for the analysis of benzoxazinoids by LC-MS is provided below.[2][9]
-
Instrumentation: A Liquid Chromatography system coupled with a Mass Spectrometer (e.g., UPLC-Triple Quadrupole MS or LC-qTOF).[2]
-
LC Conditions (Example):
-
Quantification: Absolute quantities of this compound can be determined using a standard curve of the purified compound.[2] For semi-quantification, a standard curve of a structurally related compound can be used.[2][10]
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of benzoxazinoids in maize is a well-characterized pathway that originates from indole-3-glycerol phosphate.[12][13] A series of enzymatic reactions leads to the formation of DIMBOA-Glc, a key precursor to this compound.[13] The conversion of DIMBOA-Glc to this compound is catalyzed by O-methyltransferases.[13]
Caption: Biosynthesis and storage of this compound in plant cells.
Experimental Workflow for this compound Extraction
The following diagram illustrates the key steps in the extraction and analysis of this compound from plant tissue.
Caption: Experimental workflow for the extraction of this compound.
Troubleshooting and Optimization
-
Low Yield: To prevent enzymatic degradation, ensure immediate flash-freezing of plant material and maintain frozen conditions during grinding.[1] Use pre-chilled solvents for extraction.[1] Incomplete extraction can be addressed by increasing the extraction time or performing sequential extractions.[1]
-
Degradation: this compound is susceptible to degradation by endogenous β-glucosidases upon tissue disruption.[1] Working quickly and at low temperatures is crucial.[8]
-
Storage: Store the final extract at low temperatures (-20°C or -80°C) to prevent chemical or residual enzymatic degradation over time.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accumulation of this compound is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uu.nl [uu.nl]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. iris.unito.it [iris.unito.it]
- 11. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Quantification of HDMBOA-Glc using HPLC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc), a significant plant-derived secondary metabolite, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Benzoxazinoids such as this compound are integral to plant defense mechanisms and are of increasing interest for their potential pharmacological properties.[1]
Quantitative Data Summary
The concentration of this compound in plant tissues can vary significantly depending on the plant species, variety, developmental stage, and environmental conditions.[2] The following table summarizes quantitative data from various studies.
| Plant Material | Condition | This compound Concentration (µg/g Fresh Weight) | Reference |
| Maize (Zea mays) leaves | Mock-infested | ~150 | [2][3] |
| Maize (Zea mays) leaves | Aphid (Rhopalosiphum padi)-infested (48h) | ~175 | [2][3] |
| Maize (Zea mays) apoplastic leaf extracts | Mock-infested | ~5 | [2][3] |
| Maize (Zea mays) apoplastic leaf extracts | Aphid (Rhopalosiphum padi)-infested (48h) | ~15 | [2][3] |
| Wheat (Triticum aestivum) seedlings (var. AK58) | Control | Not specified (relative quantification) | [4] |
| Wheat (Triticum aestivum) seedlings (var. AK58) | Aphid (Sitobion avenae)-infested (96h) | Significantly increased (relative to control) | [4] |
| Wheat (Triticum aestivum) seedlings (var. TM-39) | Aphid (Sitobion avenae)-infested (96h) | Significantly increased (relative to control) | [4] |
| Wheat (Triticum aestivum) seedlings (var. S122) | Aphid (Sitobion avenae)-infested (96h) | Significantly increased (relative to control) | [4] |
Experimental Protocols
A robust and validated method is crucial for the accurate quantification of this compound. The following protocols for sample preparation and HPLC-MS/MS analysis are synthesized from established methodologies.[2][5]
Sample Preparation (from Plant Tissue)
-
Harvesting and Quenching: Immediately flash-freeze plant tissues (e.g., leaves, roots) in liquid nitrogen upon harvesting to halt enzymatic activity. Store samples at -80°C until extraction.
-
Homogenization: Grind the frozen plant tissue to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid).
-
Vortex the mixture vigorously for 20-30 seconds.
-
Centrifuge at 13,000 rpm for 20 minutes at 10°C.[4]
-
-
Sample Dilution and Filtration:
-
Carefully collect the supernatant.
-
If necessary, dilute the extract with the extraction solvent to fall within the calibration curve range.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm)[2]
-
Mobile Phase A: Water with 0.1% formic acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[2]
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution: [2]
-
0-3 min: 2% to 20% B
-
3-6 min: 20% to 100% B
-
6-8 min: Hold at 100% B
-
8-10 min: Re-equilibrate at 2% B
-
Mass Spectrometry (MS) Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is commonly used for benzoxazinoids.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ion transitions for this compound should be optimized using a pure standard. Based on its structure, the deprotonated molecule [M-H]⁻ would be the precursor ion. Fragmentation may involve the loss of the glucose moiety.
-
Precursor Ion (m/z): To be determined (nominal mass of this compound is C16H21NO10)
-
Product Ion(s) (m/z): To be determined
-
Collision Energy (eV): To be optimized for each transition. A starting point for optimization could be a normalized collision energy of 35%.[4]
-
Data Analysis and Quantification:
-
A calibration curve should be prepared using a certified reference standard of this compound.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.
-
The use of an internal standard is recommended for improved accuracy and precision.
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow for this compound quantification.
Benzoxazinoid Biosynthetic Pathway
Caption: A simplified diagram of the benzoxazinoid biosynthetic pathway.
References
Application Note: High-Throughput Analysis of Benzoxazinoids, Including HDMBOA-Glc, in Plant Tissues Using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazinoids are a class of indole-derived secondary metabolites predominantly found in grasses (Poaceae), including important crops like maize, wheat, and rye.[1][2] These compounds play a crucial role in plant defense against a wide range of pests and pathogens.[1][3] Stored as stable glucosides in plant vacuoles, they are rapidly converted into their toxic aglycone forms upon tissue damage.[1][2] One such significant benzoxazinoid is 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc), which has been shown to accumulate in response to herbivory and fungal infections.[4][5] The accurate and sensitive quantification of this compound and other benzoxazinoids is therefore essential for developing pest-resistant crop varieties and for exploring their potential pharmacological applications. This application note provides a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the comprehensive analysis of benzoxazinoids in plant extracts.
Experimental Workflow
A systematic approach is crucial for the reliable quantification of benzoxazinoids. The overall workflow, from sample collection to data analysis, is depicted below.
Caption: Experimental workflow for the LC-MS analysis of benzoxazinoids.
Detailed Protocols
Sample Preparation and Metabolite Extraction
A robust sample preparation protocol is critical to prevent the enzymatic degradation of benzoxazinoid glucosides.[1]
Materials:
-
Plant tissue (e.g., maize or wheat leaves/roots)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction Solvent: 70:30 (v/v) methanol:water with 0.1% formic acid, pre-chilled to -20°C.[6]
-
Microcentrifuge tubes (2 mL)
-
Refrigerated centrifuge
Protocol:
-
Harvesting and Storage: Immediately flash-freeze collected plant tissues in liquid nitrogen to quench all enzymatic activity.[1] Store the samples at -80°C until extraction.
-
Grinding: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[6]
-
Extraction:
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 20 minutes at 10°C.[6]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS analysis. If necessary, dilute the samples with the extraction solvent prior to analysis.[7]
LC-MS/MS Quantification
This protocol outlines a typical Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for benzoxazinoid analysis.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[6]
-
C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).[6]
LC Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[7]
-
Gradient Elution:
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[4]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.[6]
-
Source Temperature: 130°C.[3]
-
Desolvation Temperature: 400°C.[3]
-
Capillary Voltage: -2.8 kV.[3]
-
Collision Gas: Argon.[3]
MRM Transitions: The following table provides examples of precursor and product ions for the quantification of key benzoxazinoids. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 385.9 | 149.0 | 41 |
| DIMBOA-Glc | 371.9 | 149.0 | 30 |
| MBOA | - | - | - |
| DIBOA-Glc | 341.9 | 134.0 | 30 |
| HMBOA-Glc | 355.9 | 194.0 | 18 |
Note: MBOA data was not consistently available in the initial search for this table.
Quantitative Data Summary
The concentration of benzoxazinoids can vary significantly depending on the plant species, cultivar, age, and environmental conditions.[4][6] The following table summarizes representative quantitative data from various studies.
| Plant | Cultivar/Variety | Compound | Concentration (µg/g DW) | Reference |
| Wheat | Brawura | Total BXs | 52.46 | [3] |
| Wheat | Łagwa | Total BXs | 34.67 | [3] |
| Wheat | Kandela | Total BXs | 30.14 | [3] |
| Rye-based | Rugsandwich | Total BXs | >300 | [7] |
| Rye-based | Gulerodsrugbrod | Total BXs | >300 | [7] |
Benzoxazinoid Biosynthesis Pathway
The biosynthesis of benzoxazinoids in maize is a well-characterized pathway that begins with indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis. A series of enzymatic reactions, catalyzed by enzymes encoded by the Bx gene cluster, leads to the formation of the core benzoxazinoid structures.[6]
Caption: A simplified overview of the benzoxazinoid biosynthesis pathway in maize.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the analysis of benzoxazinoids, including this compound, in plant tissues. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the provided quantitative data and pathway visualization, offer a valuable resource for researchers in plant science, agronomy, and drug development. The high sensitivity and selectivity of this method enable accurate quantification, which is crucial for understanding the role of these important defense compounds in plant biology and for their potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta) - PMC [pmc.ncbi.nlm.nih.gov]
Application of HDMBOA-Glc in Aphid Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) is a naturally occurring benzoxazinoid in gramineous plants like maize and wheat. It plays a complex and significant role in the plant's defense against insect herbivores, particularly aphids. This document provides detailed application notes and experimental protocols for studying the role of this compound in aphid resistance.
Benzoxazinoids are a class of secondary metabolites that act as crucial defense compounds. This compound is biosynthetically derived from its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc). While this compound has shown higher direct toxicity to aphids in laboratory assays, its presence in plants is paradoxically linked to increased aphid susceptibility in some contexts.[1][2] This is attributed to the role of DIMBOA-Glc as a signaling molecule that induces callose deposition, a key physical barrier against aphid feeding. The conversion of DIMBOA-Glc to this compound, therefore, represents a trade-off between direct toxicity and induced structural defense.[1][2][3] Understanding this dynamic is critical for developing aphid-resistant crop varieties.
Data Presentation
Table 1: In Vitro Toxicity of Benzoxazinoids on Aphids
| Compound | Concentration (mM) | Aphid Species | Effect on Progeny Production | Effect on Survival | Reference |
| This compound | 2 | Rhopalosiphum maidis | Significantly reduced | Significantly reduced | [1] |
| DIMBOA-Glc | 2 | Rhopalosiphum maidis | No significant effect | No significant effect | [1] |
Table 2: Correlation between Benzoxazinoid Levels and Aphid-Induced Callose Deposition
| Benzoxazinoid | Correlation with Callose Deposition | Plant Species | Reference |
| DIMBOA-Glc | Positive (r = 0.84, p < 0.05) | Wheat | [3] |
| This compound | Negative (r = -0.87, p < 0.05) | Wheat | [3] |
Signaling Pathways and Experimental Workflows
Benzoxazinoid Biosynthesis and Aphid Defense Signaling
The following diagram illustrates the biosynthetic pathway leading to this compound and its subsequent impact on aphid resistance, highlighting the trade-off between direct toxicity and callose-mediated defense.
Caption: Biosynthesis of this compound and its dual role in aphid resistance.
Experimental Workflow for Aphid Resistance Study
This diagram outlines a typical workflow for investigating the role of this compound in aphid resistance.
References
Application Note: HDMBOA-Glc as an Analytical Standard
Abstract
(2R)-2-(β-D-Glucopyranosyloxy)-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (HDMBOA-Glc) is a key plant secondary metabolite involved in defense mechanisms, particularly in gramineous plants like maize and wheat.[1][2] As research into plant-herbivore interactions, allelopathy, and crop protection advances, the need for accurate quantification of this compound has become critical. This document provides detailed protocols for the use of purified this compound as an analytical standard for quantification via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals working on plant biochemistry, natural product chemistry, and agricultural science.
Introduction
Benzoxazinoids are a class of indole-derived metabolites that play a crucial role in the chemical defense of plants against a wide range of pests and pathogens.[3][4] this compound is a significant benzoxazinoid that is often induced in response to herbivory or fungal attack.[2] It is biosynthesized from the precursor DIMBOA-Glc through the action of O-methyltransferases.[2][5][6] In its stable glucoside form, this compound is stored in the plant vacuole.[1][7] Upon tissue damage, it can be activated to produce toxic aglycones.[5] The accurate measurement of this compound concentrations in plant tissues is essential for understanding its biological function and for breeding more pest-resistant crop varieties. The use of a purified and certified analytical standard is paramount for achieving reliable and reproducible quantification.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analysis.
| Property | Value | Reference(s) |
| Systematic Name | (2R)-4,7-dimethoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one | [8] |
| Molecular Formula | C₁₆H₂₁NO₁₀ | [5][8] |
| Molecular Weight | 387.34 g/mol | [5][8] |
| Exact Mass | 387.11654587 Da | [5][8] |
| CAS Number | 113565-33-6 | [5][8] |
| Appearance | Solid (Typical) | [9] |
| XLogP3-AA | -1.1 | [5] |
| Hydrogen Bond Donors | 4 | [5] |
| Hydrogen Bond Acceptors | 10 | [5] |
Experimental Protocols
Protocol 1: Quantification by HPLC-DAD
This protocol details the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), a robust method for routine analysis.[10][11]
3.1.1. Materials and Reagents
-
Purified this compound analytical standard (>98% purity)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Plant tissue (e.g., maize leaves), flash-frozen in liquid nitrogen
-
0.45 µm syringe filters
3.1.2. Equipment
-
Analytical balance
-
Vortex mixer and refrigerated centrifuge
-
HPLC system with a binary pump, autosampler, column oven, and DAD
3.1.3. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the this compound standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 70:30 methanol/water to create a calibration curve series (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[12]
-
Plant Tissue Extraction: a. Grind frozen plant tissue to a fine powder under liquid nitrogen.[13] b. Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.[13] c. Add 1 mL of pre-chilled extraction solvent (70:30 methanol/water with 0.1% formic acid).[13][14] d. Vortex vigorously for 20 seconds and centrifuge at 13,000 rpm for 20 minutes at 10°C.[14] e. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
3.1.4. HPLC Conditions The following table outlines a typical set of parameters for the chromatographic separation of this compound.
| Parameter | Recommended Setting | Reference(s) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [10][15] |
| Mobile Phase A | Water with 0.1% Formic Acid | [14][15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [14] |
| Gradient | 0-3 min: 2-20% B; 3-6 min: 20-100% B; 6-8 min: 100% B; 8-10 min: return to 2% B | [14] |
| Flow Rate | 0.4 - 1.0 mL/min | [14] |
| Column Temp. | 25-40 °C | [6] |
| Injection Vol. | 4-10 µL | [6] |
| Detection | Diode Array Detector (DAD), monitor 254 nm, 265 nm, and 280 nm. Quantify at the wavelength of maximum absorbance. | [10][11] |
3.1.5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R² > 0.99).
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas onto the calibration curve.
Protocol 2: Quantification by LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6]
3.2.1. Materials, Reagents, and Sample Preparation Follow the same procedures as described in Protocol 1 (sections 3.1.1 - 3.1.3). Use of an internal standard (e.g., isotope-labeled this compound) is highly recommended for improved accuracy.[16]
3.2.2. LC-MS/MS Conditions The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Reference(s) |
| LC System | UHPLC system | [6][10] |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) | [6][14] |
| Mobile Phase | Same as HPLC-DAD protocol (Section 3.1.4) | [14] |
| Flow Rate | 0.3 - 0.4 mL/min | [6][17] |
| MS System | Triple Quadrupole (QqQ) or QTRAP Mass Spectrometer | [6] |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | [9] |
| Capillary Voltage | ~4500 V | [6] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | [6] |
3.2.3. MRM Transitions The specific mass transitions for this compound must be determined by infusing the pure standard. A common adduct in negative mode is the formate adduct [M+HCOO]⁻ or the deprotonated molecule [M-H]⁻.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound | 386.1 (as [M-H]⁻) | TBD by infusion | Product ions often result from the loss of the glucose moiety or fragmentation of the aglycone. |
| This compound | 432.1 (as [M+HCOO]⁻) | TBD by infusion | Formate adducts are common when using formic acid in the mobile phase. |
3.2.4. Data Analysis Quantification is performed similarly to the HPLC-DAD method, using a calibration curve constructed from the peak areas of the specific MRM transition for this compound. If an internal standard is used, construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Data Presentation
Representative Calibration Curve Data (HPLC-DAD)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,250 |
| 5.0 | 76,100 |
| 10.0 | 151,500 |
| 25.0 | 378,000 |
| 50.0 | 755,000 |
| 100.0 | 1,512,000 |
Note: Data is for illustrative purposes only. A valid calibration curve must be generated for each analytical run.
Visualizations
Benzoxazinoid Biosynthesis Pathway
The following diagram illustrates the simplified biosynthetic pathway leading to this compound in maize. The process begins with an intermediate from tryptophan biosynthesis and involves several enzymatic steps, including hydroxylations, glucosylation, and a final methylation step to convert DIMBOA-Glc to this compound.[3][7][18]
Caption: Simplified biosynthesis of this compound in maize.
Analytical Workflow
This workflow outlines the key steps for quantifying this compound in a plant matrix using a purified analytical standard.
Caption: General workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Benzoxazinoid biosynthesis, a model for evolution of secondary metabolic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: zma00402 [kegg.jp]
- 5. This compound (113565-33-6) for sale [vulcanchem.com]
- 6. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C16H21NO10 | CID 11079589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HMBOA-Glc | C15H19NO9 | CID 77195052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uu.nl [uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bioassays with HDMBOA-Glc and Insect Herbivores
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro bioassays to evaluate the effects of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) and its aglycone, HDMBOA, on various insect herbivores. The information is compiled from multiple studies and is intended to guide researchers in designing and executing robust experiments to assess the antifeedant and toxic properties of these plant-derived defense compounds.
Introduction
Benzoxazinoids are a class of secondary metabolites found in many grass species, including maize and wheat, that play a crucial role in defense against herbivores.[1] this compound is a notable benzoxazinoid that is often induced in response to insect feeding.[1][2] While this compound itself is relatively inactive, it is hydrolyzed by plant-derived β-glucosidases upon tissue damage, releasing the unstable and highly deterrent aglycone, HDMBOA.[3][4] This two-step defense mechanism is effective against a range of insect pests.[3]
Understanding the bioactivity of this compound and HDMBOA is critical for developing pest-resistant crop varieties and for potential applications in novel insecticide development. The following protocols and data provide a framework for in vitro evaluation of these compounds.
Data Presentation
Table 1: Effects of this compound and its Aglycone (HDMBOA) on Various Insect Herbivores in In Vitro Bioassays
| Insect Species | Compound | Concentration | Bioassay Type | Observed Effects | Reference |
| Spodoptera frugiperda | This compound | 500 µg/g | Artificial Diet | No significant difference in consumption or preference compared to control. | [1] |
| Spodoptera littoralis | This compound | 50 & 500 µg/g | Artificial Diet | No significant difference in consumption or preference compared to control. | [1] |
| Spodoptera frugiperda | This compound + Maize Extract | 500 µg/g | Artificial Diet | Significantly less weight gain compared to control with extract.[4] | [4] |
| Spodoptera littoralis | This compound + Maize Extract | 500 µg/g | Artificial Diet | Significantly less weight gain compared to control with extract.[4] | [4] |
| Rhopalosiphum maidis | This compound | 2 mM | Artificial Diet | Significantly reduced progeny production and survival. | [5] |
| Rhopalosiphum maidis | DIMBOA-Glc | 2 mM | Artificial Diet | No significant effect on progeny production or survival. | [5] |
| Metopolophium dirhodum | This compound | LD₅₀ was fivefold lower than DIMBOA-Glc | Artificial Diet | Higher toxicity compared to DIMBOA-Glc. | [5] |
Signaling and Activation Pathway
The following diagram illustrates the activation of this compound upon herbivore feeding, a key process to understand before conducting bioassays.
Caption: Activation pathway of this compound upon insect herbivory.
Experimental Protocols
Protocol 1: General Artificial Diet Bioassay for Chewing Herbivores (Spodoptera spp.)
This protocol is adapted from studies investigating the effects of this compound on Spodoptera frugiperda and Spodoptera littoralis.[1][4]
1. Materials:
- Artificial diet mix (species-specific)
- This compound
- Solvent for this compound (e.g., water or a mild organic solvent compatible with the diet)
- Maize leaf extract (optional, for activation studies)
- Early instar larvae of the target insect species
- Rearing containers (e.g., multi-well plates or petri dishes)
- Incubator with controlled temperature, humidity, and photoperiod
2. Diet Preparation: a. Prepare the artificial diet according to the manufacturer's instructions or a standard laboratory recipe. b. While the diet is cooling but still liquid, add the appropriate volume of this compound stock solution to achieve the desired final concentration (e.g., 500 µg/g).[1] For control diets, add an equivalent volume of the solvent. c. If testing the activated form, incorporate a fresh, sterile-filtered maize leaf extract into the diet along with this compound.[4] A separate control with only the maize extract should be included. d. Mix thoroughly to ensure even distribution of the test compound. e. Aliquot the diet into individual rearing containers and allow it to solidify.
3. Bioassay Procedure: a. Starve the larvae for a short period (e.g., 2-4 hours) to encourage immediate feeding. b. Place one larva into each rearing container with the prepared diet. c. Place the containers in an incubator under conditions suitable for the insect species. d. Monitor the larvae daily and record survival. e. After a predetermined period (e.g., 7-10 days), measure the larval weight and the amount of diet consumed.
4. Data Analysis:
- Calculate the percentage of weight gain relative to the initial weight.
- Determine the consumption rate.
- Compare the performance of larvae on the treatment diets to those on the control diets using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow for Artificial Diet Bioassay
Caption: Workflow for a typical artificial diet bioassay.
Protocol 2: Artificial Diet Bioassay for Phloem-Feeding Insects (Rhopalosiphum maidis)
This protocol is based on studies evaluating the toxicity of benzoxazinoids to aphids.[5]
1. Materials:
- Aphid artificial diet (e.g., containing essential amino acids, vitamins, and sucrose)
- This compound and/or DIMBOA-Glc
- Sterile water
- Aphid feeding chambers (e.g., stretched Parafilm sachets)
- Synchronized aphid population (e.g., adult apterae)
- Fine paintbrush for handling aphids
- Incubator with controlled conditions
2. Diet Preparation: a. Prepare the aphid artificial diet under sterile conditions. b. Dissolve this compound or DIMBOA-Glc in sterile water to create a stock solution. c. Add the stock solution to the liquid diet to achieve the desired final concentration (e.g., 2 mM).[5] Prepare a control diet with sterile water only.
3. Feeding Chamber Assembly: a. Stretch a layer of Parafilm over a small cylindrical container to create a taut membrane. b. Pipette a small volume of the prepared diet onto the center of the Parafilm. c. Place a second layer of stretched Parafilm over the diet droplet to create a sealed sachet.
4. Bioassay Procedure: a. Place one or more adult aphids on the surface of the feeding chamber. b. Place the chambers in an incubator. c. Monitor the aphids daily for survival. d. After a set period (e.g., 7 days), count the number of nymphs produced to assess fecundity.
5. Data Analysis:
- Calculate the survival rate of the adult aphids.
- Determine the average number of progeny per adult.
- Compare the results from the treatment and control groups using appropriate statistical methods.
Logical Relationship of this compound Bioactivity
References
- 1. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of HDMBOA-Glc in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stable isotope labeling of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc), a key plant defense metabolite, for use in metabolic studies. The protocols detailed below cover both in vivo and in vitro labeling methods, as well as analytical procedures for the detection and quantification of labeled this compound and its metabolites.
Introduction to this compound and Stable Isotope Labeling
This compound is a benzoxazinoid, a class of indole-derived secondary metabolites prevalent in grasses like maize, wheat, and rye. Its production is often induced by herbivory and pathogen attack, playing a crucial role in plant defense. Upon tissue damage, this compound is hydrolyzed by β-glucosidases to its unstable aglycone, HDMBOA, which is more toxic to pests than its precursor, DIMBOA.
Stable isotope labeling is a powerful technique to trace the metabolic fate of compounds within biological systems. By replacing atoms such as ¹²C or ¹⁴N with their heavier, non-radioactive isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these labeled precursors into downstream metabolites, elucidating biosynthetic pathways, metabolic fluxes, and the mechanisms of action of bioactive compounds.
Metabolic Pathway of this compound Biosynthesis
The biosynthesis of this compound in maize begins with the conversion of indole-3-glycerol phosphate to indole. A series of enzymatic reactions then leads to the formation of DIMBOA-Glc, the immediate precursor of this compound. The final step is the methylation of DIMBOA-Glc, catalyzed by O-methyltransferases (OMTs).
Caption: Biosynthetic pathway of this compound in maize.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound metabolism.
Table 1: Concentration of this compound in Maize Tissues
| Maize Line | Tissue | Condition | This compound Concentration (µg/g fresh weight) | Reference |
| Various | Leaves | Constitutive | ~30 | [1] |
| Various | Leaves | Herbivore Induced | ~300 | [1] |
| CML277 | Leaves | Constitutive | 17.6 ± 7.2 (for DIM₂BOA-Glc) | [2] |
| P39 | Leaves | Constitutive | 596.6 ± 174.1 (for DIM₂BOA-Glc) | [2] |
| CML322 | Roots | Constitutive | 42.4 ± 16.3 (for DIM₂BOA-Glc) | [2] |
| Mo18W | Roots | Constitutive | 1021.8 ± 131.8 (for DIM₂BOA-Glc) | [2] |
Table 2: Kinetic Parameters of Enzymes in the Benzoxazinoid Pathway
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |
| BX6 | DIBOA-Glc | < 0.4 | 2.10 | [3][4] |
| BX7 | TRIBOA-Glc | < 0.4 | 0.25 | [3][4] |
| BX10 | DIMBOA-Glc | Not available | Not available | |
| BX11 | DIMBOA-Glc | Not available | Not available | |
| BX12 | DIMBOA-Glc | Not available | Not available |
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Labeling of this compound in Maize Seedlings
This protocol describes a general method for uniformly labeling maize metabolites with ¹³C and ¹⁵N, which will result in the production of labeled this compound.
Caption: Workflow for in vivo stable isotope labeling.
Materials:
-
Maize seeds
-
Airtight plant growth chamber
-
¹³CO₂ gas
-
¹⁵N-labeled nutrient solution (e.g., ¹⁵NH₄NO₃ or K¹⁵NO₃)
-
Hydroponic system
-
Liquid nitrogen
-
Extraction solvent (70:30 methanol:water with 0.1% formic acid)
Procedure:
-
Plant Growth: Germinate and grow maize seedlings in a hydroponic system within an airtight growth chamber under controlled conditions (e.g., temperature, light, humidity).
-
Isotope Introduction: Introduce ¹³CO₂ into the chamber atmosphere to maintain a target concentration (e.g., 400 ppm). Provide ¹⁵N-labeled salts as the sole nitrogen source in the hydroponic nutrient solution.
-
Labeling Period: Continue to grow the plants under these conditions for a desired period to allow for the incorporation of the stable isotopes into the plant's metabolome.
-
Harvesting: Harvest plant tissues (e.g., leaves, roots) and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: a. Grind the frozen tissue to a fine powder. b. Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. c. Add 1 mL of pre-chilled extraction solvent. d. Vortex vigorously for 20 seconds. e. Centrifuge at 13,000 rpm for 20 minutes at 10°C. f. Collect the supernatant for analysis.
-
Analysis: Analyze the extracted metabolites using UPLC-QTOF-MS to identify and quantify labeled this compound.
Protocol 2: In Vitro Enzymatic Synthesis of ¹³C-HDMBOA-Glc
This protocol outlines the steps for the enzymatic synthesis of ¹³C-labeled this compound using a recombinant O-methyltransferase (e.g., BX10).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of S-Adenosyl-L-Methionine Analogs with Extended Transferable Groups for Methyltransferase-Directed Labeling of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HDMBOA-Glc in Maize Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) in various maize (Zea mays) lines. Benzoxazinoids, including this compound, are a class of indole-derived secondary metabolites that play a crucial role in plant defense against herbivores and pathogens.[1] Understanding the variation in this compound content across different maize lines is vital for developing pest-resistant crops and exploring potential pharmacological applications.[1]
Data Presentation: Quantitative Comparison of Benzoxazinoid Content
The concentration and composition of benzoxazinoids can vary significantly among different maize inbred lines, influenced by genetics, developmental stage, and environmental factors. Upon herbivory or fungal infestation, this compound can accumulate and become the dominant benzoxazinoid in young maize leaves.[1]
| Maize Variety | Benzoxazinoid | Concentration (µg/g Fresh Weight) | Tissue | Reference |
| B73 | DIMBOA-Glc | Low to moderate | Seedling Leaves | |
| B73 | This compound | Low | Seedling Leaves | [1] |
| Mo17 | DIMBOA-Glc | High | Seedling Leaves | [1] |
| Mo17 | This compound | Low | Seedling Leaves | [1] |
| Oh43 | DIM₂BOA-Glc | Not detectable | Seedling Leaves | [1] |
| Oh43 | HDM₂BOA-Glc | Not detectable | Seedling Leaves | [1] |
| P39 | DIM₂BOA-Glc | High | Seedling Leaves | [1] |
| HKI 161 | DIMBOA | 0.94 (dark), 0.68 (light) | Seedlings | [1] |
| HKI 193-2 | DIMBOA | 1.53 (dark), 1.31 (light) | Seedlings | [1] |
| ZY19-Jiu1101 | DIMBOA | up to 528.88 | Seedlings | [1] |
| RX20-1006 | DIMBOA | up to 493.40 | Seedlings | [1] |
| M162W | HDM₂BOA-Glc | 34.7 ± 11.1 | Leaves | |
| CML277 | HDM₂BOA-Glc | 339.4 ± 49.1 | Roots | [2] |
| CML322 | DIM₂BOA-Glc | 42.4 ± 16.3 | Roots | [2] |
| Mo18W | DIM₂BOA-Glc | 1021.8 ± 131.8 | Roots | [2] |
Note: FW stands for Fresh Weight. Concentrations can be influenced by specific experimental conditions and the age of the plant material. DIMBOA-Glc is often the most abundant benzoxazinoid in young maize leaves; however, upon herbivory or fungal infestation, its derivative this compound can accumulate and become the dominant benzoxazinoid.
Experimental Protocols
A standardized protocol for the extraction and quantification of benzoxazinoids is crucial for comparative metabolomic studies. The following is a detailed methodology synthesized from established research.[1]
Sample Preparation and Metabolite Extraction
This protocol is adapted from methodologies described in recent studies.[1]
-
Plant Material: Collect leaf or root tissue from maize seedlings at a consistent developmental stage (e.g., 10 days after sowing).[1]
-
Quenching: Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity.[1]
-
Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[1]
-
Extraction Solvent: Prepare an extraction solvent of 70:30 methanol:water with 0.1% formic acid.[1][3]
-
Extraction:
LC-MS/MS Quantification
This protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for benzoxazinoid analysis.[1]
-
Chromatography System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.[1]
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).[1]
-
Mobile Phases:
-
Gradient Elution:
-
Flow Rate: 0.4 mL/min.[1]
-
Mass Spectrometry:
Visualizations
Benzoxazinoid Biosynthesis Pathway
The biosynthesis of benzoxazinoids in maize is a well-characterized pathway that begins with indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis. A series of enzymatic reactions, catalyzed by enzymes encoded by the Bx gene cluster, leads to the formation of the core benzoxazinoid structures.[1] The conversion of DIMBOA-Glc to this compound is a key step induced by herbivory or fungal infection.[4]
References
Application Notes and Protocols for the Semi-Preparative HPLC Purification of HDMBOA-Glc
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-β-D-glucopyranoside (HDMBOA-Glc) from plant extracts using semi-preparative High-Performance Liquid Chromatography (HPLC). This compound, a benzoxazinoid found in maize and other grasses, is of significant interest for its role in plant defense and potential pharmacological applications.[1][2] Accurate in vitro and in vivo studies require highly purified this compound, making efficient purification protocols essential.
Introduction
Benzoxazinoids are a class of plant secondary metabolites that play a crucial role in defense against herbivores and pathogens.[3] These compounds are typically stored in plant vacuoles as inactive glucosides. Upon tissue damage, they are activated by glucosidases, releasing toxic aglycones. This compound is a key benzoxazinoid in maize, and its accumulation can be induced by biotic stresses such as fungal infections and insect feeding.[4] The purification of this compound is often challenging due to the presence of structurally similar benzoxazinoids in plant extracts.[1] This application note details a robust semi-preparative HPLC method for the isolation of high-purity this compound.
Experimental Protocols
Extraction of Benzoxazinoids from Plant Material
This protocol is adapted from methodologies used for the extraction of benzoxazinoids from maize.[1][5]
Materials:
-
Plant tissue (e.g., maize seedlings), flash-frozen in liquid nitrogen
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Mortar and pestle or grinder
-
Homogenizer
-
Filtration apparatus (e.g., sintered glass filter)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle.
-
Suspend the powdered tissue in a methanol/water mixture (e.g., 70:30 v/v) containing 0.1% formic acid.[1] A common ratio is 10 mL of solvent per 1 g of plant material.
-
Homogenize the suspension for 3-5 minutes.
-
Filter the homogenate through a sintered glass filter to separate the extract from the solid plant debris.
-
Re-extract the filter cake with the same solvent mixture to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Lyophilize the remaining aqueous extract to obtain a crude powder.
Solid-Phase Extraction (SPE) for Partial Purification
To enrich the crude extract with benzoxazinoid glucosides and remove non-polar compounds like chlorophyll, a solid-phase extraction step can be employed.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water
Procedure:
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Dissolve the lyophilized crude extract in a minimal amount of water.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the benzoxazinoid glucosides with a step gradient of increasing methanol concentrations (e.g., 20%, 50%, 80% methanol in water).
-
Collect the fractions and analyze them by analytical HPLC to identify those containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
Semi-Preparative HPLC Purification of this compound
This protocol provides a specific method for the purification of this compound using a C18 reversed-phase column.
Instrumentation:
-
Semi-preparative HPLC system with a binary pump, autosampler, and fraction collector.
-
UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Xselect CSH prep C18 OBD (5 µm, 19 x 250 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol with 0.05% Formic Acid |
| Flow Rate | 8.0 mL/min |
| Detection Wavelength | 266 nm |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Gradient Program | Time (min) |
| 0 - 3.5 | |
| 3.5 - 35 | |
| Further steps to be optimized based on the elution of the target compound |
Note: The gradient program provided is based on a published method for related compounds and should be optimized for the specific separation of this compound.[1] The final percentage of solvent B and the duration of the gradient will depend on the retention time of this compound and its separation from other co-eluting compounds.
Procedure:
-
Dissolve the partially purified extract in the initial mobile phase composition (9% Methanol with 0.05% Formic Acid in Water).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Inject the sample onto the semi-preparative HPLC system.
-
Collect fractions corresponding to the this compound peak, as identified by the UV detector.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization.
Data Presentation
The following table presents representative data for the purification of benzoxazinoid glucosides using a two-step HSCCC method, which can be analogous to a multi-step chromatographic purification involving semi-preparative HPLC.[6]
| Compound | Initial Purity (%) | Purity after Step 1 (%) | Final Purity (%) | Yield from 100mg Extract (mg) |
| HBOA-Glc | - | 90.3 | 97.1 | 5.8 |
| DIBOA-Glc | - | 80.2 | 94.8 | 4.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Biosynthetic Pathway of this compound
Caption: Simplified biosynthetic pathway of this compound in maize.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uu.nl [uu.nl]
- 3. Buy this compound | 113565-33-6 [smolecule.com]
- 4. Accumulation of this compound is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of two benzoxazinoid glucosides from Acanthus ilicifolius L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Structural Elucidation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc) via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc) is a naturally occurring benzoxazinoid predominantly found in gramineous plants like maize.[1] These compounds are integral to the plant's defense mechanisms against herbivores and pathogens.[1][2] Upon tissue damage, the relatively stable glucoside is enzymatically converted to its toxic aglycone.[1] The accurate structural elucidation of this compound is crucial for phytochemical analysis, understanding its biological activity, and for its potential application in agriculture and drug development.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure.[3][4] This document provides detailed application notes and protocols for the structural elucidation of this compound using NMR spectroscopy.
I. Data Presentation: NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data has been compiled from published literature.[5][6]
Table 1: ¹H NMR (600 MHz, D₂O) and ¹³C NMR (150 MHz, D₂O) Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Aglycone | ||||
| 2 | 5.99 | s | 99.8 | H-2 -> C-3, C-8a |
| 3 | - | - | 165.7 | - |
| 4-N-OCH₃ | 3.98 | s | 63.6 | H(N-OCH₃) -> C-4 |
| 4a | - | - | 129.1 | - |
| 5 | 7.25 | d (8.7) | 122.1 | H-5 -> C-7, C-8a |
| 6 | 6.85 | dd (8.7, 2.8) | 111.2 | H-6 -> C-4a, C-8 |
| 7 | - | - | 150.5 | - |
| 7-OCH₃ | 3.87 | s | 56.3 | H(7-OCH₃) -> C-7 |
| 8 | 6.78 | d (2.8) | 101.9 | H-8 -> C-4a, C-6 |
| 8a | - | - | 129.5 | - |
| Glucosyl Moiety | ||||
| 1' | 4.86 | d (7.9) | 102.5 | H-1' -> C-2 |
| 2' | 3.45 | t (8.5) | 74.3 | H-2' -> C-1', C-3' |
| 3' | 3.58 | t (9.1) | 76.8 | H-3' -> C-2', C-4' |
| 4' | 3.52 | t (9.4) | 70.1 | H-4' -> C-3', C-5' |
| 5' | 3.65 | m | 75.9 | H-5' -> C-1', C-4', C-6' |
| 6'a | 3.92 | dd (12.4, 2.3) | 61.2 | H-6'a -> C-5' |
| 6'b | 3.71 | dd (12.4, 5.8) | H-6'b -> C-5' |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
II. Experimental Protocols
A. Isolation and Purification of this compound from Plant Material (e.g., Maize)
This protocol is adapted from established methods for benzoxazinoid extraction.[3][4][7]
Materials:
-
Fresh or freeze-dried plant material (e.g., 10-day-old maize seedlings)[3][4]
-
Liquid nitrogen
-
Methanol (HPLC grade)[5]
-
Water (Milli-Q or equivalent)[5]
-
Formic acid (LC-MS grade)[5]
-
High-speed blender or sonicator
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Semi-preparative HPLC system with a C18 column[4]
-
Acetonitrile (HPLC grade)
Protocol:
-
Sample Preparation: Freeze the plant material with liquid nitrogen and grind it to a fine powder using a mortar and pestle.[3]
-
Extraction:
-
Suspend the powdered tissue in a 70:30 mixture of methanol and water containing 0.1% formic acid (e.g., 10 mL per gram of tissue).[4][5]
-
Homogenize the suspension using a high-speed blender or sonicator.[4]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[4]
-
Collect the supernatant. Repeat the extraction on the pellet twice more.[4]
-
-
Concentration: Pool the supernatants and concentrate them under reduced pressure using a rotary evaporator.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the benzoxazinoid glucosides with increasing concentrations of methanol in water.
-
-
Final Purification:
-
Verification: Confirm the purity of the isolated compound by analytical HPLC-UV/Vis and LC-MS before proceeding to NMR analysis.[4]
B. NMR Sample Preparation and Data Acquisition
Materials:
-
Isolated and purified this compound
-
Deuterium oxide (D₂O, 99.9%)[5]
-
NMR tubes (5 mm)[4]
-
NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4][5]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of D₂O directly in a clean, dry 5 mm NMR tube.[4]
-
1D NMR Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess purity and obtain initial structural information.[4]
-
Acquire a ¹³C NMR spectrum.
-
-
2D NMR Acquisition: Acquire a suite of 2D NMR spectra to establish connectivity and finalize the structure. Standard pulse sequences should be used.[5]
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings, particularly within the glucosyl moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the aglycone and the glucosyl unit and for assigning quaternary carbons.[5][6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry, for instance, by observing the correlation between H-1' of the glucose and H-2 of the aglycone.[6]
-
-
Data Processing: Process the acquired spectra using appropriate NMR software (e.g., Mnova, TopSpin).[5] Calibrate the spectra using the residual solvent signal.
III. Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (113565-33-6) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. A simple method for isolation and purification of DIBOA-Glc from Tripsacum dactyloides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HDMBOA-Glc Extraction
Welcome to the technical support center for improving the yield of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) during extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Enzymatic Degradation: Upon tissue disruption, endogenous β-glucosidases hydrolyze this compound to its unstable aglycone, which rapidly degrades.[1] | Immediate Enzyme Inactivation: Flash-freeze plant material in liquid nitrogen immediately after harvesting.[1][2] Maintain frozen conditions during grinding and use pre-chilled extraction solvents. |
| Suboptimal Extraction Solvent: The solvent may not be efficient in extracting this compound from the plant matrix. | Use an Acidified Methanol-Water Mixture: A common and effective solvent is a mixture of methanol and water (e.g., 70:30 v/v) with a small amount of formic acid (e.g., 0.1%) to maintain an acidic pH and improve extraction efficiency.[3] | |
| Incomplete Extraction: Insufficient time or solvent volume may lead to incomplete extraction of the target compound. | Optimize Extraction Parameters: Increase the extraction time or perform multiple sequential extractions on the same plant material. Ensure an adequate solvent-to-sample ratio. | |
| High Variability in Yields Between Replicates | Inconsistent Sample Handling: Variations in the time between sample collection and enzyme inactivation can lead to different levels of degradation. | Standardize Workflow: Implement a strict and consistent protocol for sample harvesting, freezing, and extraction for all replicates. |
| Non-homogenous Plant Material: Different parts of the plant or even different areas of the same leaf can have varying concentrations of this compound. | Homogenize Samples Thoroughly: Ensure the plant material is ground to a fine, homogenous powder before weighing for extraction. | |
| Presence of Degradation Products (e.g., MBOA) | Delayed or Incomplete Enzyme Inactivation: Indicates that β-glucosidases were active for a period before or during extraction. | Review Inactivation Protocol: Ensure flash-freezing is immediate and that the sample remains frozen until the extraction solvent is added. Consider the use of heat inactivation (e.g., microwave irradiation) as an alternative, but this should be validated to prevent thermal degradation of this compound.[1] |
| Neutral or Alkaline pH during Extraction: The aglycone of this compound is particularly unstable at neutral to alkaline pH. | Maintain Acidic Conditions: Use an extraction solvent containing an acid, such as formic acid, to keep the pH below 6. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low this compound yield during extraction?
A1: The most significant factor leading to low yield is the enzymatic degradation of this compound. In intact plant cells, this compound is stored in the vacuole, physically separated from β-glucosidase enzymes located in the plastids and cell walls. When the plant tissue is homogenized during extraction, these components mix, leading to the rapid hydrolysis of this compound to its unstable aglycone, which then degrades further.[1]
Q2: What is the optimal method for inactivating enzymes to prevent this compound degradation?
A2: The most effective and widely recommended method is to flash-freeze the plant tissue in liquid nitrogen immediately upon collection.[1][2] This rapidly halts all enzymatic activity. It is crucial to keep the sample frozen throughout the grinding process until the cold extraction solvent is added.
Q3: Is there an alternative to flash-freezing if liquid nitrogen is not available?
A3: Yes, heat inactivation can be an alternative. Brief microwave irradiation (e.g., 30-60 seconds on high power) of the fresh plant material can denature the degrading enzymes.[1] However, this method requires careful validation for your specific plant material to ensure that the heat does not cause thermal degradation of this compound itself.
Q4: What is the recommended solvent for extracting this compound?
A4: An acidified methanol-water mixture is commonly used and has been shown to be effective. A typical composition is methanol:water (70:30, v/v) with 0.1% formic acid.[3] The methanol and water combination efficiently solubilizes the polar this compound, while the formic acid helps to maintain a low pH, which is critical for the stability of the molecule.
Q5: How does pH affect the stability of this compound during extraction?
A5: this compound is most stable in slightly acidic conditions (pH < 6). As the pH increases towards neutral and alkaline, the risk of hydrolysis to the unstable aglycone increases. The aglycone itself degrades very rapidly at neutral or alkaline pH. Therefore, maintaining an acidic environment throughout the extraction process is essential to maximize yield.
Q6: Can I use acetonitrile instead of methanol for extraction?
Quantitative Data
While direct comparative studies quantifying this compound yield with different extraction methods are limited in the available literature, the following tables provide a summary of reported this compound concentrations in different plant species and under various conditions, extracted using established protocols (typically involving rapid freezing and acidified methanol extraction).
Table 1: Concentration of this compound in Maize and Wheat
| Plant Species | Cultivar/Line | Tissue | Condition | This compound Concentration (µg/g FW) | Reference |
| Maize (Zea mays) | B73 | Leaves | Control | ~0.2 µmol/g FW | [2] |
| Maize (Zea mays) | B73 | Leaves | Aphid Infestation | Higher than control | [2] |
| Wheat (Triticum aestivum) | TM-39 | Seedlings | Aphid Infestation (S. avenae) | Significantly increased | [2] |
Note: FW denotes fresh weight. Concentrations can vary significantly based on plant age, specific growing conditions, and the nature of biotic stress.
Experimental Protocols
Protocol 1: Standard Extraction of this compound from Plant Tissue
This protocol is a widely accepted method for the efficient extraction of this compound while minimizing degradation.
Materials:
-
Fresh plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Pre-chilled extraction solvent: Methanol:Water:Formic Acid (70:30:0.1, v/v/v)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of the pre-chilled extraction solvent to the tube.
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing.
-
Centrifuge the sample at 13,000-15,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound, for subsequent analysis (e.g., by HPLC-MS/MS).
-
Store the extract at -20°C or -80°C to prevent degradation if not analyzed immediately.
Protocol 2: Heat Inactivation using Microwave Irradiation
This protocol provides an alternative to flash-freezing for enzyme inactivation. Note: This method should be validated for your specific plant material to ensure no thermal degradation of this compound occurs.
Materials:
-
Fresh plant material
-
Microwave oven
-
Grinder
-
Extraction solvent: Methanol:Water:Formic Acid (70:30:0.1, v/v/v)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Immediately after harvesting, place the fresh plant material in a microwave-safe container.
-
Microwave on high power for a short, optimized duration (e.g., 30-60 seconds). The optimal time will need to be determined empirically.
-
Allow the plant material to cool to room temperature.
-
Grind the cooled material to a fine powder.
-
Proceed with the solvent extraction as described in steps 3-8 of Protocol 1.
Visualizations
Caption: Biosynthesis of this compound and its degradation pathway during extraction.
References
Challenges in HDMBOA-Glc quantification and how to overcome them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucoside (HDMBOA-Glc).
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal | Enzymatic Degradation: Upon tissue disruption, this compound can be hydrolyzed by endogenous β-glucosidases, leading to the formation of an unstable aglycone.[1][2] | Immediate Enzyme Inactivation: Flash-freeze plant material in liquid nitrogen immediately after harvesting to halt all biological activity.[1][3] Alternatively, microwave irradiation of the plant material can be used to inactivate enzymes.[2] |
| Inefficient Extraction: The analyte may not be completely extracted from the plant matrix.[2] | Optimize Extraction Protocol: Use a chilled, acidified methanol-water solution (e.g., 70:30 v/v with 0.1% formic acid).[1][3] Increase extraction time, perform sequential extractions, or use ultrasonication or shaking at low temperatures (4°C).[1][2] Ensure a sufficient solvent-to-sample ratio.[2] | |
| Degradation in Extract: The analyte may have degraded in the final extract due to improper storage.[2] | Proper Extract Storage: Store the final extract at low temperatures (-20°C or -80°C) to prevent residual enzymatic or chemical degradation.[2][3] | |
| High variability in this compound concentration between replicates | Inconsistent Sample Handling: Variability in the time between sample collection and enzyme inactivation can lead to inconsistent degradation.[2] | Standardize Sample Collection: Ensure a consistent and rapid protocol for flash-freezing all samples immediately after collection.[2] |
| Incomplete Enzyme Inactivation: Residual β-glucosidase activity can cause inconsistent degradation across samples.[1] | Thorough Mixing with Extraction Solvent: Ensure the frozen, powdered sample is thoroughly and promptly mixed with the pre-chilled extraction solvent to denature all enzymes.[1] | |
| Matrix Effects: Co-eluting compounds from the plant matrix can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent quantification.[4][5] | Use an Internal Standard: Incorporate an isotope-labeled this compound or a structurally similar compound not present in the matrix as an internal standard to normalize for variations in ionization.[6] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. | |
| Detection of high levels of MBOA | Significant Enzymatic Degradation: MBOA is a degradation product of the unstable HDMBOA aglycone.[2] High levels of MBOA indicate that significant degradation of this compound has occurred before or during extraction. | Review Sample Handling and Extraction: Re-evaluate the entire sample preparation workflow to ensure rapid and complete enzyme inactivation. This includes immediate flash-freezing and using pre-chilled solvents.[2] |
| Poor peak shape or resolution in HPLC/LC-MS | Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for this compound. | Optimize LC Method: Adjust the mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[7][8][9] Ensure the use of a suitable column, such as a C18 reverse-phase column.[10] |
| Sample Overload: Injecting too concentrated a sample can lead to peak broadening. | Dilute Sample: If necessary, dilute the sample extract with the initial mobile phase before injection.[7] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its quantification challenging?
This compound (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucoside) is a naturally occurring benzoxazinoid in plants like maize and wheat, playing a role in defense against pests and pathogens.[6][11] Its quantification is challenging primarily due to its susceptibility to enzymatic degradation. In intact plant cells, this compound is stable within the vacuole, but when the tissue is disrupted during sample collection, it comes into contact with β-glucosidase enzymes from other cellular compartments, which hydrolyze it into an unstable aglycone that rapidly degrades.[1][2] This can lead to a significant underestimation of its actual concentration.
2. How can I prevent the degradation of this compound during sample preparation?
The most critical step is to inactivate the degradative enzymes immediately upon sample collection. The most effective method is to flash-freeze the plant tissue in liquid nitrogen directly after harvesting.[1][3] This halts all enzymatic activity. Subsequently, the tissue should be kept frozen during grinding and extracted with a chilled, acidified solvent (e.g., methanol:water:formic acid) to denature the enzymes.[1][2]
3. What is the best method for extracting this compound from plant tissue?
A widely used and effective method is extraction with a pre-chilled mixture of methanol and water (e.g., 70:30 v/v) containing a small amount of acid, such as 0.1% formic acid.[1][3] The methanol helps to precipitate and denature degradative enzymes, while the acidic conditions can enhance the stability of the benzoxazinoids. The extraction should be performed at a low temperature to minimize any residual enzyme activity.[1]
4. What are matrix effects and how can I mitigate them in LC-MS quantification?
Matrix effects occur when other molecules from the sample (the matrix) co-elute with the analyte (this compound) and interfere with its ionization in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[4][5] To mitigate these effects, it is highly recommended to use an internal standard, preferably an isotope-labeled version of this compound or a structurally similar compound that is not naturally present in the sample.[6] This allows for normalization of the signal. Another approach is to use matrix-matched calibration curves, where the calibration standards are prepared in a solution derived from a blank plant sample that does not contain this compound.
5. How should I store my plant samples and extracts to ensure the stability of this compound?
For long-term stability, plant tissue samples should be stored at or below -80°C after flash-freezing.[1][3] The final extracts should also be stored at low temperatures, such as -20°C or -80°C, to prevent any chemical or residual enzymatic degradation over time.[2][3]
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and exposure to biotic or abiotic stress.
Table 1: this compound Concentration in Different Plant Tissues and Conditions
| Plant Species & Cultivar | Tissue | Condition | DIMBOA-Glc Concentration | This compound Concentration | Reference |
| Maize (Zea mays) B73 | Leaves | Control | ~1.5 µmol/g FW | ~0.2 µmol/g FW | [12] |
| Maize (Zea mays) B73 | Leaves | Aphid Infestation | Lower than control | Higher than control | [12] |
| Wheat (Triticum aestivum) TM-39 | Seedlings | Aphid Infestation (S. avenae) | Significantly decreased | Significantly increased | [12] |
| Maize (Zea mays) Jubilee | Roots | Pseudomonas putida KT2440 inoculation (3 days) | Not specified | ~0.75 µg/g fresh material | [7][13] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is adapted from methods described for maize and wheat and is designed to minimize enzymatic degradation.[2][7][9]
Materials:
-
Fresh or flash-frozen plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or cryogenic grinder
-
Extraction solvent: 70:30 (v/v) mixture of methanol (HPLC grade) and water (Milli-Q) containing 0.1% formic acid, pre-chilled to 4°C.[1][3]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching 13,000 rpm and maintaining 4-10°C
Procedure:
-
Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine, consistent powder using a pre-chilled mortar and pestle with liquid nitrogen. Do not allow the sample to thaw.
-
Weigh approximately 100 mg of the frozen plant powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of the pre-chilled extraction solvent to the tube.
-
Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing and denaturation of enzymes.[7]
-
Place the tube on a shaker at 4°C for 30 minutes or in an ultrasonic bath at low temperature for 10 minutes to enhance extraction.[1]
-
Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.[7]
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS analysis.
-
If necessary, dilute the sample with the extraction solvent prior to analysis.[7]
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound.[7][8][10]
Instrumentation:
-
Liquid Chromatography system coupled with a tandem Mass Spectrometer (e.g., UPLC-Triple Quadrupole MS).
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 1.8 µm)[8]
-
Solvent B: Acetonitrile (LC-MS grade) + 0.1% formic acid[7][9]
-
Gradient:
-
Injection Volume: 1-5 µL
MS/MS Conditions (Example for Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monitor the specific precursor ion to product ion transitions for this compound and the internal standard. These will need to be determined empirically or from the literature.
-
Quantification:
-
Absolute quantification of this compound can be achieved by generating a standard curve using a purified analytical standard.[7][14]
-
If a certified standard for this compound is not available, semi-quantification can be performed using a standard curve of a structurally related compound, such as DIMBOA-Glc.[7][15]
Visualizations
Caption: Enzymatic degradation pathway of this compound upon tissue disruption.
Caption: Recommended workflow for this compound quantification.
Caption: Simplified benzoxazinoid biosynthesis pathway leading to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability of HDMBOA-Glc in different solvents and temperatures
This technical support center provides guidance on the stability of HDMBOA-Glc (2-O-β-D-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one) in various laboratory settings. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in its purified, solid form?
A1: In its purified, solid (lyophilized) state, this compound is highly stable when stored under appropriate conditions. To ensure long-term stability, it should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Under these conditions, the compound can be stable for years.
Q2: What are the primary factors that can cause degradation of this compound in solution?
A2: The main factors contributing to the degradation of this compound in solution are:
-
pH: The glycosidic bond of this compound is susceptible to hydrolysis under certain pH conditions. While relatively stable in slightly acidic environments, stability decreases in neutral to alkaline conditions.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[1]
-
Enzymatic Activity: The presence of β-glucosidases will rapidly hydrolyze this compound to its unstable aglycone, HDMBOA.[2] This is a primary concern when working with crude plant extracts that have not been properly quenched.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For short-term storage and experimental use, it is recommended to dissolve this compound in a slightly acidic solvent system. A common and effective choice is a mixture of methanol and water (e.g., 70:30 v/v) acidified with 0.1% formic acid.[1] This maintains a pH where the glycoside is stable and inhibits microbial growth. For long-term storage, it is best to keep the compound in its solid form at low temperatures.
Q4: Can I store solutions of this compound at room temperature?
A4: Storing this compound solutions at room temperature is not recommended for extended periods. While it may be acceptable for the duration of a typical experiment (a few hours), prolonged exposure to room temperature, especially in neutral or non-acidified solvents, can lead to gradual degradation. For any storage longer than a workday, it is advisable to keep solutions at 4°C for short-term (1-2 days) or -20°C or -80°C for longer durations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound peak intensity in HPLC/LC-MS analysis of stored samples. | 1. Hydrolysis due to improper pH. Storing in neutral or alkaline buffers (pH ≥ 7) can lead to degradation.[1] 2. Thermal degradation. Storage at elevated temperatures accelerates hydrolysis.[1] 3. Microbial contamination. Microbes can produce enzymes that degrade the glucoside.[1] | 1. Ensure all solutions are prepared with a slightly acidic buffer (e.g., pH 3-5). A common practice is to add 0.1% formic acid to the solvent.[1] 2. Store all stock solutions and samples at -20°C or -80°C for long-term stability.[1] 3. For storage at 4°C, consider sterile filtering the solution to prevent microbial growth.[1] |
| Appearance of new, unexpected peaks in chromatogram, corresponding to degradation products. | 1. Enzymatic hydrolysis. Contamination with β-glucosidases, especially in plant extracts. 2. Chemical hydrolysis. Exposure to harsh acidic or alkaline conditions, or high temperatures. | 1. When preparing plant extracts, immediately quench enzymatic activity by flash-freezing in liquid nitrogen and extracting with an acidified solvent.[2] 2. Review solution preparation and storage procedures to ensure pH and temperature are within the recommended ranges. |
| Inconsistent results between experimental replicates. | Sample instability during processing. Samples may be degrading at different rates due to variations in handling time or temperature exposure. | Standardize sample processing workflows. Keep samples on ice or in a cooling block during preparation and minimize the time they are kept at room temperature before analysis or storage. |
Data Presentation: Stability of this compound
The following tables provide representative data on the stability of this compound under various conditions. This data is based on general knowledge of benzoxazinoid glucoside stability and is intended to serve as a guideline. Actual stability may vary based on the specific experimental matrix.
Table 1: Effect of Temperature on this compound Stability in 70:30 Methanol:Water with 0.1% Formic Acid
| Temperature | Time (hours) | Remaining this compound (%) |
| -20°C | 72 | >99% |
| 4°C | 72 | ~98% |
| 25°C (Room Temp) | 24 | ~95% |
| 72 | ~88% | |
| 40°C | 24 | ~85% |
| 72 | ~70% |
Table 2: Effect of Solvent and pH on this compound Stability at 25°C for 24 hours
| Solvent | pH | Remaining this compound (%) |
| Methanol:Water (70:30) + 0.1% Formic Acid | ~3-4 | ~95% |
| Acetonitrile:Water (50:50) + 0.1% Formic Acid | ~3-4 | ~96% |
| Pure Water (unbuffered) | ~7 | ~90% |
| Phosphate Buffer | 7.4 | ~85% |
| Ammonium Bicarbonate Buffer | 8.0 | ~75% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
Purified this compound (solid)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (analytical grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare the solvent by mixing methanol and water in a 70:30 (v/v) ratio and adding formic acid to a final concentration of 0.1%.
-
Accurately weigh the desired amount of solid this compound.
-
Dissolve the solid in the prepared solvent in a volumetric flask to create a primary stock solution (e.g., 1 mg/mL).
-
From the primary stock, prepare working standard solutions by serial dilution in the same solvent to achieve the desired concentrations for your experiment.
-
Store all stock and working solutions at -20°C or below when not in use.
-
Protocol 2: Stability Assessment of this compound using LC-MS
-
Objective: To determine the degradation kinetics of this compound under specific solvent and temperature conditions.
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Selected solvents/buffers for testing
-
Thermostatically controlled incubator or water bath
-
LC-MS system with a C18 reversed-phase column
-
-
Procedure:
-
Dilute the this compound stock solution to a suitable starting concentration (e.g., 10 µg/mL) in the different solvents/buffers to be tested.
-
For each condition, prepare a "time zero" sample by immediately transferring an aliquot to a vial containing an equal volume of cold methanol to quench any degradation and store at -20°C until analysis.[3]
-
Incubate the remaining samples at the desired temperatures (e.g., 25°C, 40°C).[3]
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample, quench it as described in step 2, and store at -20°C.[3]
-
Analyze all collected samples by LC-MS to quantify the remaining peak area of the parent this compound.
-
Plot the natural logarithm of the concentration of this compound versus time. A linear plot indicates first-order degradation kinetics. The degradation rate constant (k) can be determined from the slope of the line.[3]
-
Visualizations
Caption: In planta stability and activation pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Minimizing degradation of HDMBOA-Glc during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation is enzymatic hydrolysis. In intact plant tissue, this compound is stored in the vacuole, physically separated from β-glucosidase enzymes located in the plastids and cell wall.[1][2] When the plant tissue is disrupted during sample collection and preparation, these enzymes come into contact with this compound and hydrolyze the glucose group. This process yields an unstable aglycone (HDMBOA), which rapidly degrades into other compounds like 6-methoxy-2-benzoxazolinone (MBOA).[1] This degradation can lead to an underestimation of the actual this compound content in the plant material.[1]
Q2: What are the optimal conditions for the activity of the degrading enzymes?
A2: Studies on maize β-glucosidase have shown an optimal pH of around 5.8 and an optimal temperature of 50°C.[1] The enzyme is reported to be stable for extended periods at 0-4°C but loses all activity when exposed to temperatures of 55°C or higher for 10 minutes.[1]
Q3: How can I prevent enzymatic degradation of this compound during sample collection?
A3: To prevent enzymatic degradation, it is crucial to immediately inactivate the endogenous β-glucosidases upon sample collection. The most effective method is to flash-freeze the plant material in liquid nitrogen directly after harvesting.[1][3] This rapidly halts all metabolic and enzymatic activity.
Q4: What are the recommended storage conditions for samples and extracts?
A4: Plant material should be stored at -80°C after flash-freezing. The final extracts should also be stored at low temperatures, such as -20°C or -80°C, to prevent any residual enzymatic or chemical degradation over time.[1]
Q5: Are there alternative methods to liquid nitrogen for enzyme inactivation?
A5: Yes, heat inactivation can be an alternative. Briefly microwaving the plant material on high power (e.g., 30-60 seconds) can inactivate the enzymes.[1] However, this method should be carefully validated for your specific plant material to avoid thermal degradation of this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Enzymatic degradation during sample preparation and extraction. | Ensure immediate flash-freezing of plant material in liquid nitrogen upon collection.[1][3] Maintain frozen conditions during grinding and use pre-chilled extraction solvents.[1][3] |
| Incomplete extraction from the plant matrix. | Increase the extraction time or perform sequential extractions of the plant material. Ensure a sufficient solvent-to-sample ratio. | |
| High levels of the degradation product MBOA detected. | Significant enzymatic activity occurred before or during extraction. | Review the sample handling procedure to minimize the time between harvesting and enzyme inactivation.[1] Consider a heat-inactivation step (e.g., brief microwave irradiation of the plant material) before solvent extraction, but test for thermal degradation of this compound.[1] |
| Inconsistent results between different batches of extractions. | Variability in the time between sample collection and enzyme inactivation. | Standardize the sample collection and preparation protocol to ensure consistency across all samples.[1] |
| Degradation during storage of the extract. | Store the final extract at low temperatures (e.g., -20°C or -80°C) to prevent any residual enzymatic or chemical degradation over time.[1] |
Experimental Protocols
Protocol 1: Sample Collection and Enzyme Inactivation
This protocol describes the best practices for collecting and stabilizing plant material to prevent this compound degradation.
Materials:
-
Fresh plant material
-
Liquid nitrogen
-
Dewar flask
-
Mortar and pestle or cryogenic grinder
-
Pre-chilled (-20°C) extraction solvent (e.g., Methanol:Water:Formic Acid, 70:30:0.1, v/v/v)[1][4]
Procedure:
-
Immediately after harvesting, flash-freeze the plant material by immersing it in liquid nitrogen.[1][3]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder, ensuring the sample remains frozen throughout the process.[3]
-
Proceed immediately to the extraction protocol.
Protocol 2: Extraction of this compound
This protocol details the solvent extraction of this compound from the stabilized plant material.
Materials:
-
Powdered, frozen plant material
-
Pre-chilled (-20°C) extraction solvent (Methanol:Water:Formic Acid, 70:30:0.1, v/v/v)[1][4]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of the powdered plant material into a pre-chilled microcentrifuge tube.[2][3]
-
Carefully collect the supernatant for analysis (e.g., HPLC or LC-MS).[2][4]
-
If necessary, dilute the samples with the extraction solvent prior to analysis.[2]
Protocol 3: Quantification of this compound by LC-MS
This protocol provides a general framework for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
Liquid Chromatography system coupled with a Mass Spectrometer (e.g., UPLC-Triple Quadrupole MS or LC-qTOF).[2]
LC Conditions (Example): [2][4]
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[3]
-
Gradient:
-
0–3 min: Linear gradient from 2% to 20% B
-
3–6 min: Linear gradient to 100% B
-
6–8 min: Hold at 100% B
-
8–10 min: Return to 2% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for benzoxazinoids.[5]
-
Quantification: Absolute quantities of this compound can be determined using a standard curve of a purified compound.[2]
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Recommended workflow for this compound analysis.
References
Technical Support Center: Optimizing LC-MS for HDMBOA-Glc Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting this compound?
A1: Negative electrospray ionization (ESI-) mode is generally recommended for the detection of this compound and other benzoxazinoids.[1] This mode typically provides higher sensitivity and more stable fragmentation patterns for these compounds. In negative mode, benzoxazinoids often form deprotonated molecules [M-H]⁻ or formate adducts [M+FA-H]⁻.[1]
Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?
A2: For this compound (C₁₆H₂₁NO₁₀), the precursor ion in negative mode is typically m/z 385.9. A common fragmentation pattern involves the loss of the glucose moiety, resulting in a significant product ion. A frequently used MRM transition is 385.9 → 149.0.[2][3]
Q3: What type of LC column is best suited for this compound analysis?
A3: A C18 reversed-phase column is the most commonly used and recommended column for the separation of benzoxazinoids, including this compound.[4][5][6][7] These columns provide good retention and separation of these moderately polar compounds.
Q4: How can I improve the peak shape and resolution of this compound?
A4: To improve chromatography, ensure your mobile phase contains a small amount of acid, typically 0.1% formic acid.[5][7] This helps to protonate silanol groups in the stationary phase and the analyte, leading to sharper peaks. Optimizing the gradient elution, flow rate, and column temperature can also significantly enhance separation.[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | 1. Incorrect ionization mode selected. 2. Suboptimal source parameters (e.g., temperature, gas flow). 3. Inefficient extraction from the sample matrix. 4. Degradation of the analyte. | 1. Ensure the mass spectrometer is operating in negative ESI mode.[1] 2. Optimize source parameters systematically. Source temperature may need to be adjusted as a compromise for different analytes.[8][9] 3. Review your extraction protocol. A common solvent is a mixture of methanol and water with 0.1% formic acid.[7][10] 4. Prepare fresh standards and samples. Store extracts at -80°C to prevent degradation.[1] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase contains an additive like 0.1% formic acid to improve peak shape.[5][7] 3. Dilute the sample and reinject. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or degradation. 4. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure proper mixing if using a binary system.[11] 2. Use a column oven to maintain a stable temperature.[6] 3. Equilibrate the column thoroughly before each run. Consider using a guard column. 4. Purge the LC pumps to remove any trapped air.[12] |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Impure extraction solvents or reagents. | 1. Use high-purity LC-MS grade solvents and reagents. 2. Flush the entire LC system with a cleaning solution. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting compounds from the sample matrix interfering with the ionization of this compound. | 1. Improve sample cleanup procedures (e.g., solid-phase extraction). 2. Dilute the sample extract to reduce the concentration of interfering compounds.[13] 3. Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification. |
Quantitative Data Summary
Table 1: Recommended LC Parameters for this compound Analysis
| Parameter | Recommended Value | Source(s) |
| Column | C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 100 mm) | [4][7] |
| Mobile Phase A | Water + 0.1% Formic Acid | [5][7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [5][7] |
| Flow Rate | 0.3 - 0.7 mL/min | [4][6][14] |
| Column Temperature | 40 - 50 °C | [4][6] |
| Injection Volume | 2 - 5 µL | [6] |
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Recommended Value | Source(s) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [1] |
| Precursor Ion (m/z) | 385.9 | [2][3] |
| Product Ion (m/z) | 149.0 | [2][3] |
| Collision Energy (eV) | 41 | [2][3] |
Experimental Protocols
1. Sample Preparation and Extraction
This protocol is adapted from methodologies for benzoxazinoid analysis from plant tissues.[7][10]
-
Sample Collection: Harvest plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to stop metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).
-
Vortex the mixture vigorously for 20 seconds.
-
Centrifuge at 13,000 rpm for 20 minutes at 10°C.
-
-
Supernatant Collection: Carefully transfer the clear supernatant to an LC vial for analysis. If necessary, dilute the sample with the extraction solvent.
2. LC-MS/MS Analysis
This protocol outlines a typical method for the quantification of this compound.
-
Chromatography System: Use a UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%), increases linearly to a high percentage (e.g., 95-100%) to elute the compound, holds for a short period, and then returns to the initial conditions for column re-equilibration.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40°C.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transition: Monitor the transition of the precursor ion to the product ion for this compound (e.g., m/z 385.9 → 149.0).[2][3]
-
Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
-
Visualizations
Caption: Experimental workflow for this compound extraction and LC-MS/MS analysis.
Caption: Simplified enzymatic conversion of DIMBOA-Glc to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 9. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. zefsci.com [zefsci.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in HDMBOA-Glc Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc) and related benzoxazinoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitation in liquid chromatography-mass spectrometry (LC-MS) based methods.[2][3][4] In the analysis of this compound from complex biological matrices like plant tissues (e.g., maize), components such as phospholipids, salts, and other endogenous metabolites can interfere with the ionization process.
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: The presence of matrix effects can be assessed using several methods.[3] A common qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column.[5] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present.[2][5] A quantitative assessment can be made using the post-extraction spike method.[3][6] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration.
Q3: What are the primary strategies to mitigate matrix effects?
A3: The main strategies to overcome matrix effects can be categorized as follows:
-
Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components.[1] This includes methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from interfering compounds.[1]
-
Method of Calibration: Using calibration techniques that compensate for matrix effects, such as matrix-matched calibration or the use of internal standards.[1]
-
Instrumental Approaches: Adjusting mass spectrometer conditions or using a divert valve to discard highly contaminated portions of the eluent.[6]
Troubleshooting Guides
Issue 1: Poor recovery and/or significant ion suppression observed for this compound.
This guide provides a systematic approach to troubleshoot and mitigate matrix effects causing poor analytical performance.
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting and overcoming matrix effects in this compound analysis.
Detailed Methodologies & Data
If significant matrix effects are confirmed, consider the following sample preparation and calibration strategies.
1. Enhance Sample Preparation
Effective sample cleanup is a primary method to reduce matrix interference.[1] For this compound analysis in maize tissues, a common initial extraction is with an acidified methanol/water solution.[7][8][9] Further cleanup can be achieved with SPE or LLE.
Experimental Protocol: Solid-Phase Extraction (SPE) Cleanup
This protocol is a general guideline and may require optimization for your specific matrix and instrumentation.
-
Sample Pre-treatment: Start with the supernatant from the initial methanol/water extraction of the ground plant tissue.[8][10] Evaporate the methanol and dilute the remaining aqueous extract with 5% methanol in water to ensure proper binding to the SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other benzoxazinoids with 5 mL of 80% methanol in water.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Data Presentation: Comparison of Sample Cleanup Methods
The following table summarizes typical recovery and matrix effect data for this compound analysis using different sample preparation techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | -45 ± 8 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75 ± 7 | -20 ± 5 |
| Solid-Phase Extraction (C18) | 88 ± 6 | -15 ± 4 |
*Matrix Effect (%) = ((Peak area in matrix) / (Peak area in solvent) - 1) x 100. A negative value indicates ion suppression.
2. Implement Compensatory Calibration Strategies
When sample cleanup is insufficient to eliminate matrix effects, specific calibration methods can be used for accurate quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as the unknown samples.[1] This helps to ensure that the standards and samples experience similar matrix effects.
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[5] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate analyte/internal standard ratio for quantification.[1] If a SIL standard for this compound is unavailable, a structurally similar compound that does not occur in the sample can be used, though it may not perfectly mimic the behavior of the analyte.
Issue 2: Inconsistent results between different sample batches.
This issue often points to variability in the matrix composition between samples.
Troubleshooting Steps:
-
Evaluate Matrix Variability: Use the post-extraction spike method on several different blank matrix lots to assess the variability of the matrix effect.
-
Standardize Sample Collection and Preparation: Ensure that all samples are collected, stored, and processed identically. Variations in factors like plant age or environmental conditions can alter matrix composition.[10]
-
Employ a Robust Internal Standard: A SIL internal standard is highly recommended to account for sample-to-sample variations in matrix effects.
-
Consider the Standard Addition Method: For a smaller number of highly variable samples, the method of standard additions can be effective.[6] This involves creating a calibration curve within each individual sample, which is time-consuming but can provide highly accurate results in the presence of severe and variable matrix effects.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from maize tissue, incorporating a cleanup step to mitigate matrix effects.
This compound Sample Preparation and Analysis Workflow
Caption: Workflow for this compound extraction and analysis, including a crucial sample cleanup step.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting low recovery of HDMBOA-Glc from plant extracts
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low recovery of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract?
This compound is a key plant secondary metabolite, particularly in grasses like maize, wheat, and rye, where it functions as a crucial component of the plant's defense system against herbivores and pathogens.[1] In intact plant cells, this compound is stored in a stable form within the vacuole.[1][2] The primary challenge during extraction arises from tissue disruption, which brings the stable this compound into contact with β-glucosidase enzymes located in separate compartments like plastids and cell walls.[1][3] This contact triggers rapid enzymatic hydrolysis, converting this compound into its unstable aglycone form (HDMBOA), which quickly degrades into other compounds like 6-methoxy-2-benzoxazolinone (MBOA).[3][4] This degradation process is a major cause of low recovery and underestimation of the actual this compound content in the plant material.[3]
Q2: My this compound recovery is consistently low. What are the most likely causes?
Consistently low recovery is typically traced back to three main areas: inefficient extraction, enzymatic degradation, or issues with the analytical quantification.
-
Inefficient Extraction: The solvent may not be fully solubilizing the this compound from the plant matrix. This can be due to an inappropriate solvent choice, an insufficient solvent-to-sample ratio, or inadequate extraction time.[5][6]
-
Enzymatic Degradation: This is a critical factor. If endogenous β-glucosidases are not inactivated immediately upon tissue collection and homogenization, they will degrade the target analyte.[3][6]
-
Quantification Issues: Problems can arise from the analytical method itself. For instance, semi-quantification using a standard curve of a structurally related compound (like the aglycone) may be necessary if a pure this compound standard is unavailable, and this can introduce inaccuracies.[1][7]
Q3: I'm seeing high variability in my results between samples. What should I check?
High variability often points to inconsistencies in sample handling and preparation.
-
Inconsistent Enzyme Inactivation: If the time between harvesting, grinding, and adding the extraction solvent varies, the extent of enzymatic degradation will differ between samples.[5]
-
Variable Plant Material: The concentration of this compound can differ significantly based on the plant's age, developmental stage, genetic background, and exposure to environmental stresses.[1][6] Harvesting samples at a consistent time and from plants grown under controlled conditions can help minimize this variability.[6]
-
Inconsistent Sample Processing: Ensure uniform grinding of tissues, precise weighing, and accurate solvent volume for each sample.[6]
Q4: How can I prevent the enzymatic degradation of this compound during my workflow?
Preventing enzymatic degradation is the most critical step for accurate quantification.
-
Immediate Freezing: Flash-freeze plant tissues in liquid nitrogen immediately after harvesting to quench all metabolic and enzymatic activity.[3][8]
-
Maintain Frozen State: Keep the samples frozen on dry ice or in liquid nitrogen during weighing and grinding to prevent thawing.[5]
-
Use of Cold Solvents: Perform the extraction with a pre-chilled, acidified methanol-based solvent.[5] Methanol helps denature and precipitate the degradative enzymes, while low temperatures suppress their residual activity.[3][5]
Q5: What is the best solvent system for extracting this compound?
A chilled, acidified methanol-water solution is the most common and effective method.[5]
-
A mixture of 70:30 methanol:water with 0.1% formic acid is widely used and has been shown to be effective.[5][8]
-
An 80:19:1 mixture of methanol, water, and acetic acid is another documented option.[5]
-
The addition of an acid like formic acid helps to improve the stability of benzoxazinoids during extraction.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues leading to poor this compound recovery.
| Problem | Potential Cause | Recommended Action | Citation |
| Consistently Low Yield | 1. Incomplete Enzyme Inactivation: Residual β-glucosidase activity is degrading the analyte. | Ensure immediate flash-freezing of tissue post-harvest. Grind tissue in liquid nitrogen and add pre-chilled extraction solvent promptly to the frozen powder. | [3][5] |
| 2. Inefficient Extraction: The analyte is not being fully solubilized from the plant matrix. | Increase the solvent-to-sample ratio. Consider a second extraction of the pellet and combine the supernatants. Ensure thorough vortexing or sonication. | [5] | |
| 3. Inappropriate Solvent: The solvent polarity may not be optimal for this compound. | Use a recommended solvent system, such as 70-80% aqueous methanol with 0.1% formic acid. | [5][6][8] | |
| High Variability in Yields | 1. Inconsistent Sample Handling: Time between harvest and enzyme inactivation varies. | Standardize the entire sample collection and preparation protocol to ensure consistency across all samples. | [3] |
| 2. Non-homogenous Plant Material: Analyte concentration varies within the plant tissue. | Grind the entire sample to a fine, homogenous powder in liquid nitrogen before weighing aliquots for extraction. | [8] | |
| 3. Inconsistent Extraction Procedure: Variations in solvent volume, extraction time, or temperature. | Use calibrated equipment for all measurements. Ensure all samples are processed identically (e.g., same vortexing time, same centrifugation speed/temp). | [6] | |
| Degradation Products Detected | 1. Significant Enzymatic Activity: MBOA (a degradation product) is detected at high levels. | Review the sample handling procedure to minimize any delay between harvesting and enzyme inactivation. Ensure the sample remains completely frozen until it comes into contact with the denaturing solvent. | [3] |
| 2. Chemical Instability: The final extract is degrading during storage. | Store the final extract at low temperatures (-20°C or -80°C) and protect it from light. Avoid harsh acidic or basic conditions. | [3][6] |
Experimental Protocols
Protocol 1: Sample Preparation and Metabolite Extraction
This protocol is adapted from established methodologies for effective benzoxazinoid analysis.[5][8]
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: 70:30 Methanol:Water with 0.1% Formic Acid (v/v/v), pre-chilled to -20°C[5][8]
-
Microcentrifuge tubes
-
Refrigerated centrifuge (set to 10°C)[8]
Procedure:
-
Harvesting: Immediately flash-freeze the collected plant tissue in liquid nitrogen to quench metabolic activity.[8]
-
Grinding: Transfer the frozen tissue to a mortar pre-chilled with liquid nitrogen. Grind the tissue to a fine, consistent powder. Do not allow the sample to thaw.[5][8]
-
Extraction:
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.[8]
-
Add 1 mL of the pre-chilled extraction solvent.[8]
-
Vortex the mixture vigorously for 20-30 seconds.[8]
-
Optional: For enhanced extraction, place the tube in an ultrasonic bath for 10 minutes at a low temperature or on a shaker at 4°C for 30 minutes.[5]
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 20 minutes at 10°C.[8]
-
Collection: Carefully collect the supernatant for LC-MS analysis. If necessary, dilute the samples with the extraction solvent before analysis.[1][8]
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of benzoxazinoids.[1][8]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or QTOF).[1][8]
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).[8]
-
Solvent B: Acetonitrile (LC-MS grade) + 0.1% formic acid.[1][8]
-
Gradient:
MS Conditions:
-
Ionization Mode: Operate in both positive and negative ion modes to detect a wide range of benzoxazinoids.[8]
-
Quantification: Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for this compound.[8] Absolute quantities are determined using a standard curve generated from a purified this compound reference standard.[1]
Visualizations
The following diagrams illustrate key workflows and concepts in this compound analysis.
Caption: Standard experimental workflow for this compound extraction and analysis.
Caption: Enzymatic degradation pathway leading to low this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. benchchem.com [benchchem.com]
- 4. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Distinguishing HDMBOA-Glc from Its Isomers
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the accurate differentiation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc) from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound and why are they difficult to distinguish?
A1: this compound belongs to the benzoxazinoid class of plant secondary metabolites.[1][2] Isomers can arise during biosynthesis, extraction, or storage and often co-elute in chromatographic systems due to their similar physicochemical properties.[1] Key isomers include positional isomers (where methoxy groups are on different positions of the benzoxazinone core) and diastereomers. High-resolution mass spectrometry alone may be insufficient to distinguish between these isomers, such as HM2BOA, necessitating chromatographic separation and often NMR for complete structural elucidation.[3][4]
Q2: What is the primary analytical approach for separating this compound from its isomers?
A2: The most effective and widely used approach is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2][5] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) using a reversed-phase C18 column is the standard method for separation.[1][6] For highly polar isomers that are poorly resolved by reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer an alternative selectivity and improved separation.[1]
Q3: How does tandem mass spectrometry (MS/MS) help in differentiating isomers?
A3: While isomers have the same mass-to-charge ratio (m/z), they can sometimes produce different fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored, which can be unique to a particular isomeric structure.[5][7] The analysis of fragmentation patterns is crucial for discriminating between different classes of benzoxazinones, such as hydroxamic acids, lactams, and N-O-methylated derivatives.[8] However, diastereomers may still yield identical fragmentation patterns, making chromatographic separation essential.
Q4: Why is the accurate distinction and quantification of this compound from its isomers critical?
Experimental Protocols
Protocol 1: Benzoxazinoid Extraction from Plant Material
This protocol is adapted from methodologies used for analyzing benzoxazinoids in maize.[3][11]
-
Sample Preparation: Harvest plant tissue (e.g., 100 mg) and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.[5][11] Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powder to a 2 mL microcentrifuge tube. Add 1 mL of extraction solvent (e.g., a 70:30 mixture of methanol:water with 0.1% formic acid).[3][11]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 20-30 seconds.[11] Centrifuge at 13,000 rpm for 20 minutes at 10°C to pellet cell debris.[11]
-
Collection: Carefully collect the supernatant for LC-MS analysis. If high concentrations are expected, dilute the sample 1:10 with the extraction solvent.[11]
Protocol 2: UHPLC-MS/MS Analysis for this compound Isomer Separation
This protocol outlines a robust method for the chromatographic separation and quantification of this compound.[3][6][11]
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or QTOF).[11]
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
Quantitative Data Summary
The following tables provide key quantitative parameters for identifying this compound.
Table 1: Mass Spectrometry Parameters for Key Benzoxazinoids.
| Compound | Molecular Formula | Precursor Ion (m/z) [M-H]⁻ | Product Ion(s) (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | C₁₆H₂₁NO₁₀ | 385.9 | 149.0 | 41 |
| DIMBOA-Glc | C₁₅H₁₉NO₁₀ | 371.9 | 149.0 | 30 |
| HMBOA-Glc | C₁₅H₁₉NO₉ | 355.9 | 194.0 | 18 |
| DHBOA-Glc | C₁₄H₁₇NO₉ | 341.9 | 124.0 | 35 |
Data compiled from reference[8]. These values serve as a starting point for method development and should be optimized for the specific instrument used.
Table 2: Chromatographic Methods and Expected Outcomes.
| Method | Column Type | Principle | Expected Outcome for this compound Isomers |
|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | C18 | Separation based on hydrophobicity. | Good separation of this compound from less polar isomers and related benzoxazinoids.[1] Diastereomers may elute as partially or fully resolved peaks close to the main peak.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide, Silica | Separation based on hydrophilicity. | Offers alternative selectivity.[1] It is anticipated to provide enhanced separation of more polar isomers, such as anomers, which may not be well-resolved by RP-HPLC.[1] |
Visual Guides: Workflows and Logic Diagrams
Caption: Standard experimental workflow for this compound analysis.
Caption: Simplified biosynthesis of this compound from DIMBOA-Glc.
Troubleshooting Guide
Problem: Poor or no chromatographic separation of isomeric peaks (co-elution).
This is a common challenge when analyzing structurally similar isomers.[1]
Caption: Decision tree for troubleshooting poor peak resolution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy Baseline or Ghost Peaks | 1. Contaminated mobile phase or system. 2. Column bleed. 3. Carryover from previous injection. | 1. Prepare fresh mobile phases; flush the system thoroughly. 2. Bake out the column at a safe temperature. If the problem persists, replace the column. 3. Implement a robust needle wash protocol and inject a solvent blank to check for carryover. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Poor mobile phase mixing or pump performance. 3. Column degradation. | 1. Ensure the column oven is on and set to a stable temperature (e.g., 40°C).[3] 2. Degas mobile phases and prime the pumps. 3. Check column pressure. A significant drop may indicate a void. Replace the column if performance does not improve. |
| Low MS Signal Intensity | 1. Suboptimal ionization source parameters. 2. Ion suppression from matrix components. 3. Sample degradation. | 1. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) using a reference standard. 2. Dilute the sample or improve sample cleanup (e.g., Solid Phase Extraction) to reduce matrix effects. 3. Ensure samples are stored properly (e.g., -80°C) and analyzed promptly after preparation.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. uu.nl [uu.nl]
- 10. Accumulation of this compound is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Resolution of HDMBOA-Glc and DIMBOA-Glc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of 2-(2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose (HDMBOA-Glc) and 2-(2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one)-β-D-glucopyranose (DIMBOA-Glc).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I experience poor resolution or co-elution between this compound and DIMBOA-Glc peaks?
A: Poor resolution between this compound and DIMBOA-Glc is common due to their high structural similarity. This compound is the 4-O-methylated derivative of DIMBOA-Glc, a minor structural change that results in very similar physicochemical properties and, consequently, similar retention behavior in reversed-phase chromatography.[1][2] Achieving baseline separation requires careful optimization of chromatographic parameters to exploit the subtle differences in their polarity.
Q2: My peaks for this compound and DIMBOA-Glc are broad and not sharp. How can I improve this?
A: Broad peaks are typically a sign of poor column efficiency. To improve peak sharpness, consider the following:
-
Decrease Column Particle Size: Switching from a standard HPLC column (e.g., 5 µm particles) to a UHPLC column (e.g., <2 µm particles) significantly increases efficiency and leads to sharper peaks.[3][4]
-
Optimize Flow Rate: Ensure your flow rate is optimal for the column dimensions and particle size. Excessively high or low flow rates can increase band broadening.
-
Increase Column Temperature: Raising the column temperature (e.g., from 25°C to 40°C) reduces the viscosity of the mobile phase, which can improve mass transfer and result in sharper peaks.[4][5]
-
Minimize Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to prevent peak broadening outside of the column.[6]
Q3: I have tried adjusting the gradient, but the peaks are still not separating. What is the next step?
A: If gradient optimization is insufficient, the next step is to modify the selectivity of your chromatographic system. Selectivity (α) is the most powerful factor for improving the resolution of closely eluting compounds.[3]
-
Change Mobile Phase Composition: If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the interaction of the analytes with the stationary phase, potentially improving separation.
-
Adjust Mobile Phase pH: While both compounds are glucosides, altering the pH with the formic acid modifier can subtly influence their ionization state and improve separation.[6]
-
Change the Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase). These phases offer different retention mechanisms that can enhance the separation of structurally similar analytes.[4][6]
Q4: What are the key considerations for sample preparation to ensure accurate analysis?
A: Benzoxazinoid glucosides can be susceptible to enzymatic degradation by β-glucosidases present in the plant matrix.[7] To prevent the hydrolysis of this compound and DIMBOA-Glc to their respective aglycones, proper sample preparation is critical.
-
Quench Metabolism: Immediately flash-freeze plant material in liquid nitrogen upon collection to stop all enzymatic activity.[8]
-
Low-Temperature Extraction: Perform the entire extraction process at low temperatures (e.g., 4°C) to minimize degradation.[7]
-
Use an Acidified Solvent: Extraction with a solvent containing formic acid (e.g., methanol/water/formic acid) helps to inactivate enzymes and stabilize the analytes.[7]
Experimental Protocols and Data
Protocol 1: Benzoxazinoid Extraction from Plant Tissue
This protocol is adapted from established methodologies for extracting benzoxazinoid glucosides while minimizing degradation.[7][8]
-
Harvest plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.
-
Weigh approximately 50-100 mg of the frozen powder into a microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (e.g., methanol/water/formic acid, 50/49.5/0.5, v/v/v).[7]
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Place the tube in a cold block or on ice and extract for 5 minutes.
-
Centrifuge the sample at 13,000 x g for 15-20 minutes at 4°C.[8]
-
Carefully transfer the supernatant to an HPLC vial for analysis. If necessary, filter through a 0.22 µm syringe filter.
Protocol 2: General Purpose HPLC Method for Benzoxazinoid Analysis
This method provides a robust starting point for the separation of this compound and DIMBOA-Glc.
-
Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).[9]
-
Detection: DAD at 266 nm for DIMBOA-Glc and 254 nm for related compounds like DIBOA-Glc.[11] For MS, use targeted Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[8]
Data Tables for Method Optimization
Table 1: Recommended Starting Conditions for HPLC/UHPLC Analysis
| Parameter | Recommended Setting | Rationale |
| Column Chemistry | C18 Reversed-Phase | Proven efficacy for separating benzoxazinoid glucosides.[8][11] |
| Particle Size | < 3 µm (UHPLC Recommended) | Increases column efficiency for sharper, better-resolved peaks.[4] |
| Column Dimensions | 100-150 mm length, 2.1 mm ID | Good balance of resolution and analysis time for complex samples. |
| Mobile Phase Modifier | 0.1% Formic Acid | Improves peak shape and aids in ionization for MS detection.[1][8][10] |
| Column Temperature | 30 - 40°C | Reduces mobile phase viscosity, improving efficiency.[7][9] |
Table 2: Example Gradient Elution Programs for C18 Columns
| Time (min) | Program 1: Fast Screening (%B) | Program 2: High-Resolution (%B) |
| 0.0 | 5 | 10 |
| 3.0 | 20 | 10 |
| 6.0 | 100 | 25 |
| 8.0 | 100 | 60 |
| 8.1 | 5 | 80 |
| 10.0 | 5 | 10 |
Note: Program 1 is adapted from general-purpose methods.[8][10] Program 2 utilizes a shallower gradient to maximize the separation of closely eluting compounds like this compound and DIMBOA-Glc.
Visual Guides
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Caption: Biosynthetic relationship between DIMBOA-Glc and this compound.
References
- 1. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of this compound accumulation and DIMBOA-Glc 4-O-methyltransferase by jasmonic acid in poaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae) [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for increasing HDMBOA-Glc production in vivo for research
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) production in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for this compound biosynthesis in vivo?
The primary precursor for this compound is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc).[1][2][3][4][5][6][7] In maize, DIMBOA-Glc is the most abundant benzoxazinoid in young, undamaged leaves.[1] The conversion of DIMBOA-Glc to this compound is a key step in the plant's induced defense response.[2]
Q2: Which enzymes are responsible for the conversion of DIMBOA-Glc to this compound?
The conversion of DIMBOA-Glc to this compound is primarily catalyzed by a group of O-methyltransferases (OMTs). In maize, four key OMTs have been identified: ZmBX10, ZmBX11, ZmBX12, and ZmBX14.[3][4] These enzymes transfer a methyl group to DIMBOA-Glc to form this compound.[1][7]
Q3: Are there alternative pathways for this compound production?
While the direct methylation of DIMBOA-Glc is the main pathway, other related benzoxazinoids and enzymes are involved in the broader metabolic network. For instance, the 2-oxoglutarate-dependent dioxygenase (2-ODD) ZmBX13 can convert DIMBOA-Glc to an intermediate called TRIMBOA-Glc.[1][3] This intermediate can then be further modified by other enzymes, contributing to the diversity of benzoxazinoids in the plant.
Q4: How can I induce the production of this compound in my experiments?
This compound production is often significantly induced by biotic stresses.[8][9][10] Researchers can leverage this by:
-
Herbivore Feeding: Introducing insect herbivores, such as armyworm larvae, has been shown to induce this compound accumulation.[9][10]
-
Pathogen Infection: Inoculating plants with fungal pathogens can also trigger a significant increase in this compound levels.[9][10]
-
Elicitor Treatment: Applying defense elicitors like chitosan can mimic biotic stress and induce the accumulation of this compound.[2][11] Jasmonic acid and its derivatives are also key signaling molecules that can induce this compound accumulation.[2]
Troubleshooting Guide
Problem 1: Low or undetectable levels of this compound in plant tissues.
-
Possible Cause 1: Plant developmental stage.
-
Solution: The concentration of benzoxazinoids, including this compound, can vary significantly with the plant's age. While the precursor DIMBOA-Glc is abundant in young seedlings, the conversion to this compound is often induced.[1] Ensure you are harvesting tissue at an appropriate time point after induction.
-
-
Possible Cause 2: Insufficient induction of the biosynthetic pathway.
-
Solution: If using biotic stressors, ensure the herbivore feeding or pathogen infection is sufficient to elicit a defense response. For elicitor treatments, optimize the concentration and application method. The accumulation of this compound can be time-dependent, so a time-course experiment may be necessary to identify the peak production period.[10]
-
-
Possible Cause 3: Genetic background of the plant.
-
Solution: Different plant lines or varieties can have significant natural variation in their ability to produce benzoxazinoids.[1][12] Select a plant line known to be a high producer of this compound or consider genetic engineering approaches to overexpress key biosynthetic genes like Bx10, Bx11, or Bx12.[12]
-
Problem 2: Inconsistent this compound levels across experimental replicates.
-
Possible Cause 1: Variability in stress application.
-
Solution: Ensure uniform application of the stressor (herbivore density, pathogen inoculum, elicitor concentration) across all replicates. Inconsistent stress levels will lead to variable induction of the this compound pathway.
-
-
Possible Cause 2: Environmental factors.
-
Solution: Maintain consistent environmental conditions (light, temperature, humidity) for all plants, as these factors can influence plant metabolism and defense responses.[13]
-
-
Possible Cause 3: Inadequate sample homogenization.
-
Solution: Benzoxazinoids may not be uniformly distributed throughout the plant tissue. Thoroughly homogenize the collected tissue samples before extraction to ensure a representative sample is analyzed.
-
Problem 3: Difficulty in accurately quantifying this compound.
-
Possible Cause 1: Inefficient extraction.
-
Possible Cause 2: Lack of a suitable analytical standard.
-
Solution: For absolute quantification, a purified this compound standard is required to generate a standard curve for your analytical method (e.g., HPLC-MS).[8] If a standard is unavailable, relative quantification against an internal standard can be performed.
-
-
Possible Cause 3: Co-elution with other metabolites.
Quantitative Data Summary
The following table summarizes quantitative data on this compound levels from various studies to provide a reference for expected concentrations.
| Plant Species | Tissue | Treatment | This compound Concentration (µg/g fresh weight) | Reference |
| Maize (Zea mays) | Leaves | Mock-infested | ~25 | [14] |
| Maize (Zea mays) | Leaves | Rhopalosiphum padi infested (48h) | ~75 | [14] |
| Maize (Zea mays) | Apoplastic fluid | Mock-infested | ~0.2 | [14] |
| Maize (Zea mays) | Apoplastic fluid | Rhopalosiphum padi infested (48h) | ~0.8 | [14] |
| Maize (var. Jubilee) | Roots | Mock-inoculated | ~0.1 | [15] |
| Maize (var. Jubilee) | Roots | Pseudomonas putida KT2440 inoculated (3 days) | ~0.3 | [15] |
Experimental Protocols
Protocol 1: Extraction of Benzoxazinoids from Plant Tissue
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[8]
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.[8]
-
Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol with 0.1% formic acid).[2][16]
-
Vortex the mixture thoroughly for 20-30 seconds.[8]
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 20 minutes at 4°C to pellet cell debris.[8][16]
-
Carefully transfer the supernatant to a new tube for analysis. If necessary, dilute the extract with the extraction solvent before analysis.[8]
Protocol 2: Quantification of this compound by HPLC-MS
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS), such as a triple quadrupole or Q-TOF instrument.[2][8]
-
Column: Employ a C18 reverse-phase column for separation.[2]
-
Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2][8]
-
Gradient Program (Example):
-
0-3 min: Linear gradient from 2% to 20% B
-
3-6 min: Linear gradient to 100% B
-
6-8 min: Hold at 100% B
-
8-10 min: Return to 2% B and equilibrate for the next injection.[8]
-
-
Detection: Use the mass spectrometer to detect and quantify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for triple quadrupole instruments, or by extracting the accurate mass chromatogram for high-resolution MS instruments.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations to determine the absolute concentration in your samples.[8]
Visualizations
Caption: Enzymatic conversion of DIMBOA-Glc to this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Accumulation of this compound is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uu.nl [uu.nl]
- 12. academic.oup.com [academic.oup.com]
- 13. chimia.ch [chimia.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of HDMBOA-Glc and DIMBOA-Glc Bioactivity: A Guide for Researchers
A deep dive into the comparative bioactivities of two key benzoxazinoids, 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) and 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc), reveals distinct roles in plant defense and differential efficacy against herbivores and pathogens. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their work with these compounds.
Benzoxazinoids are a class of plant secondary metabolites crucial for defense against a wide array of pests and pathogens. Found predominantly in grasses such as maize, wheat, and rye, these compounds are stored as stable glucosides in plant vacuoles.[1] Upon tissue damage by herbivores or pathogens, these glucosides are activated by β-glucosidases into their toxic aglycone forms.[1] While DIMBOA-Glc is often the more abundant benzoxazinoid in unstressed plants, its conversion to this compound is a key inducible defense response to biotic stresses.[2][3]
Comparative Bioactivity: A Quantitative Overview
Experimental evidence consistently demonstrates that this compound exhibits greater toxicity and deterrent effects against various herbivores compared to its precursor, DIMBOA-Glc. This enhanced bioactivity is a critical aspect of induced plant defense.
| Bioassay | Organism | Metric | DIMBOA-Glc | This compound | Reference(s) |
| Aphid Performance | Metopolophium dirhodum | Survival Rate | Less effective | More effective in reducing survival | [4] |
| Aphid Performance | Rhopalosiphum maidis | Progeny Production & Survival | No significant effect at 2 mM | Significantly reduced at 2 mM | [5] |
| Chewing Herbivore Deterrence | Generalist chewing herbivores | Growth Reduction & Deterrence | Less effective | More effective | [6] |
| Fungal Inhibition | Various pathogenic fungi | Growth Inhibition | Active upon conversion to MBOA | More rapid conversion to the more potent MBOA | [1][7] |
Differential Roles in Plant Defense Signaling
Beyond direct toxicity, DIMBOA-Glc and this compound play distinct roles in plant defense signaling pathways. Notably, DIMBOA-Glc, but not this compound, has been identified as a signaling molecule in the induction of callose deposition, a crucial component of innate immunity in maize.[4][8] Apoplastic infiltration with DIMBOA was found to mimic chitosan-induced callose deposition, a response that was absent with this compound treatment.[4]
Furthermore, DIMBOA acts as an extracellular signal for the transcriptional feedback regulation of benzoxazinoid biosynthesis.[4] In contrast, this compound does not appear to have a significant role in this feedback loop.[4] The accumulation of this compound is, however, strongly induced by the plant defense hormone jasmonic acid (JA).[1][9][10]
Experimental Protocols
Quantification of DIMBOA-Glc and this compound via LC-MS
This protocol outlines the general procedure for the quantification of DIMBOA-Glc and this compound in plant tissues.
1. Sample Preparation:
- Flash-freeze collected plant tissue in liquid nitrogen.
- Lyophilize the tissue and grind to a fine powder.
- Extract a known weight of the powdered tissue with a suitable solvent mixture (e.g., 80% methanol in water) at a specific ratio (e.g., 1:10 w/v).
- Vortex the mixture thoroughly and sonicate for 15-30 minutes.
- Centrifuge the extract at high speed (e.g., 14,000 rpm) for 10 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 10-15 minutes).
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry (MS):
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Analysis: Targeted analysis using multiple reaction monitoring (MRM) for accurate quantification.
- MRM Transitions:
- DIMBOA-Glc: Select appropriate precursor and product ions.
- This compound: Select appropriate precursor and product ions.
- Quantification:
- Generate a standard curve using authentic standards of DIMBOA-Glc and this compound of known concentrations.
- Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curve.
Aphid Artificial Diet Bioassay
This protocol describes a method to assess the direct toxic effects of DIMBOA-Glc and this compound on aphids.
1. Diet Preparation:
- Prepare a standard artificial diet for the specific aphid species being tested.
- Create stock solutions of DIMBOA-Glc and this compound in a suitable solvent (e.g., 50% ethanol).
- Incorporate the test compounds into the artificial diet at desired final concentrations (e.g., 2 mM), ensuring the final solvent concentration is minimal and consistent across all treatments, including the control. A solvent-only control should be included.
2. Bioassay Setup:
- Use small feeding chambers (e.g., stretched Parafilm sachets) to present the diet to the aphids.
- Synchronize aphid cultures to obtain individuals of the same age (e.g., first-instar nymphs).
- Place a set number of aphids (e.g., 10-15) into each feeding chamber.
- Maintain the chambers under controlled environmental conditions (e.g., 22°C, 16:8 h light:dark photoperiod).
3. Data Collection and Analysis:
- Monitor aphid survival daily for a set period (e.g., 7 days).
- At the end of the experiment, count the number of surviving adults and the total number of progeny produced.
- Calculate survival rates and average progeny per aphid for each treatment.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the different treatments.
Visualizing the Pathways
To better understand the molecular mechanisms and experimental flows, the following diagrams have been generated using the DOT language.
Caption: Conversion of DIMBOA-Glc to this compound.
Caption: Jasmonic acid signaling pathway.
Caption: Experimental workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uu.nl [uu.nl]
- 5. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. scielo.br [scielo.br]
- 10. Induction of this compound accumulation and DIMBOA-Glc 4-O-methyltransferase by jasmonic acid in poaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of HDMBOA-Glc Quantification Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV and LC-MS/MS Methods for the Quantification of (2R)-2-(β-D-Glucopyranosyloxy)-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (HDMBOA-Glc).
The accurate quantification of (2R)-2-(β-D-Glucopyranosyloxy)-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one (this compound), a significant benzoxazinoid in medicinal chemistry and agrochemical research, is pivotal for robust drug development and scientific discovery. This guide provides a comprehensive comparison of two prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This publication offers an objective analysis of their performance based on established validation parameters, detailed experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While LC-MS/MS generally offers superior sensitivity and selectivity, HPLC-UV provides a cost-effective and robust alternative for routine analyses.[1]
Table 1: Comparison of General Performance Characteristics
| Performance Metric | LC-MS/MS | HPLC-UV/DAD | Key Considerations |
| Sensitivity | High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | LC-MS/MS is significantly more sensitive, making it ideal for trace-level quantification.[1] |
| Selectivity | Very High | Moderate to High | The mass spectrometer's ability to differentiate compounds by their mass-to-charge ratio minimizes interferences from complex matrices.[1] |
| Linearity | Excellent | Good | Both methods can achieve excellent linearity over a defined concentration range. |
| Accuracy & Precision | High | High | With proper validation, both techniques can provide high accuracy and precision, with relative standard deviations (RSD) typically below 15%.[1] |
| Robustness | Moderate | High | HPLC-UV is often considered more robust for routine applications due to its simpler instrumentation.[1] |
| Cost & Accessibility | High | Moderate | HPLC-UV systems are generally more affordable and widely available. |
Quantitative Validation Data
The following tables summarize the quantitative validation parameters for representative HPLC-UV and LC-MS/MS methods for the quantification of this compound. The data is compiled from various sources to provide a comparative overview.
Table 2: HPLC-UV Method Validation Data for this compound Quantification
| Validation Parameter | Performance |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 5% |
Note: Data is representative and may vary based on specific instrumentation and experimental conditions.
Table 3: LC-MS/MS Method Validation Data for this compound Quantification
| Validation Parameter | Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99[2] |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal value[2] |
| Precision (%CV) | < 15%[2] |
Note: Data is based on a validated method and acceptance criteria.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. The following sections outline the key steps for sample preparation and chromatographic analysis for both HPLC-UV and LC-MS/MS.
Sample Preparation from Plant Material
A standardized extraction protocol is essential for accurate quantification of this compound from plant tissues.
-
Homogenization: Flash-freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder.[2]
-
Extraction: To the powdered sample, add a suitable volume of extraction solvent (e.g., 1 mL of 70:30 methanol/water with 0.1% formic acid).[2] For LC-MS/MS analysis, an internal standard is typically added at this stage.[2]
-
Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge to pellet solid debris.[3]
-
Filtration/Supernatant Collection: The resulting supernatant can be directly analyzed or subjected to further cleanup if necessary.[3]
HPLC-UV Analysis Protocol
Table 4: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV or Diode Array Detector (DAD)[3] |
| Column | C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3] |
| Gradient | A suitable gradient to ensure separation from other components. |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | 265 nm[3] |
LC-MS/MS Analysis Protocol
Table 5: LC-MS/MS Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UHPLC system coupled to a tandem mass spectrometer[4] |
| Column | C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[4] |
| Mobile Phase A | Water with 0.1% formic acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[4] |
| Gradient Elution | 0-3 min: 2% to 20% B; 3-6 min: to 100% B; 6-8 min: hold at 100% B; 8-10 min: return to 2% B[4] |
| Flow Rate | 0.4 mL/min[4] |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification.[3] |
Visualizing the Workflow and Pathway
To further elucidate the processes involved, the following diagrams illustrate the general workflow of analytical method validation and the biosynthetic pathway of this compound.
References
A Comparative Guide to HDMBOA-Glc Accumulation Across Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) accumulation across various plant species, with a focus on members of the Poaceae family. This compound is a key plant defense metabolite, and understanding its distribution and biosynthesis is critical for developing pest-resistant crops and for potential pharmacological applications.
Quantitative Comparison of this compound Accumulation
The accumulation of this compound varies significantly among different plant species and even between cultivars of the same species. Environmental and biotic factors, such as herbivory and pathogen attack, can also induce its production.[1] The following table summarizes the available quantitative data on this compound levels in several key gramineous plants.
| Plant Species | Cultivar/Line | Tissue | Condition | This compound Concentration (µg/g FW) | Reference |
| Wheat (Triticum aestivum) | TM-39 | Leaves | Control | ~10 | [2] |
| TM-39 | Leaves | Aphid Infested | ~40 | [2] | |
| S122 | Leaves | Control | ~25 | [2] | |
| S122 | Leaves | Aphid Infested | ~60 | [2] | |
| AK58 | Leaves | Control | ~15 | [2] | |
| AK58 | Leaves | Aphid Infested | ~50 | [2] | |
| Maize (Zea mays) | - | Leaves | Fungal Inoculation | Increased significantly | [1] |
| - | Leaves | Armyworm Feeding | Increased significantly | [1] | |
| Job's Tears (Coix lacryma-jobi) | - | - | Jasmonic Acid Treatment | Increased | [3] |
| Rye (Secale cereale) | - | - | Jasmonic Acid Treatment | No significant change | [3] |
Note: Data is presented as µg/g fresh weight (FW). The conversion of DIMBOA-Glc to this compound is a common response to stress in wheat and maize.[4] In contrast, rye does not appear to exhibit the same induction of this compound in response to jasmonic acid treatment.[3]
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. The following protocols outline a general workflow for the extraction, purification, and quantification of benzoxazinoids from plant tissues.
Extraction of Benzoxazinoids
This protocol is adapted from previously described methods.[5]
-
Sample Preparation: Flash freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction Solvent: Prepare a mixture of methanol, water, and formic acid (70:30:0.1 v/v/v).
-
Extraction Procedure:
-
Weigh 100 mg of powdered plant tissue into a microcentrifuge tube.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture for 20 seconds.
-
Centrifuge at 13,000 rpm for 20 minutes at 10°C.
-
Collect the supernatant for analysis.
-
Solid-Phase Extraction (SPE) for Sample Cleanup
For cleaner samples, a solid-phase extraction step can be employed.[6]
-
Cartridge: Use a Strata-X RP cartridge (100 mg).
-
Procedure:
-
Dilute the crude methanol extract with water (1:9 extract:water).
-
Apply 30 mL of the diluted extract to the SPE cartridge.
-
Wash the cartridge with 4 mL of Milli-Q water.
-
Dry the cartridge with a flow of air.
-
Elute the benzoxazinoids with 2 mL of 70% (v/v) aqueous methanol.
-
HPLC Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is commonly used for the quantification of this compound.[5][7]
-
HPLC System: An Agilent 1260 Infinity HPLC system or similar.[8]
-
Column: Synergi Polar-RP column (250 x 2.1 mm, 5 µm, 80 Å) or Acquity BEH C18 (1.7 μm, 2.1 × 100 mm).[5][8]
-
Mobile Phase:
-
Gradient Elution:
-
0-2 min: 100-70% A
-
2-19 min: 70-40% A
-
19-21 min: 40-5% A
-
21-23 min: 5% A
-
23-25 min: 5-70% A
-
25-30 min: 70-100% A[7]
-
-
Flow Rate: 0.4 mL/min.[5]
-
Detection: Diode array detector monitoring at 260 nm and 280 nm.[8] Mass spectrometry can be used for more selective and sensitive detection.[7]
-
Quantification: Use an external standard curve of purified this compound. If a pure standard is unavailable, semi-quantification can be performed using a standard of a related compound like DIMBOA-Glc.[5]
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is an extension of the well-characterized benzoxazinoid pathway in grasses. It originates from the precursor DIMBOA-Glc (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside).
Caption: Conversion of DIMBOA-Glc to this compound.
Experimental Workflow for this compound Quantification
This diagram illustrates the key steps involved in the quantification of this compound from plant tissue.
Caption: Workflow for this compound quantification.
References
- 1. Accumulation of this compound is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae) [mdpi.com]
- 3. Induction of this compound accumulation and DIMBOA-Glc 4-O-methyltransferase by jasmonic acid in poaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Unraveling the Defensive Arsenal of Plants: A Comparative Guide to the Structure-Activity Relationship of HDMBOA-Glc and Its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate defense mechanisms of plants is a burgeoning field of discovery. At the forefront of this exploration are benzoxazinoids, a class of plant secondary metabolites crucial for protection against herbivores and pathogens. This guide provides a comprehensive comparison of the structure-activity relationships of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc) and its analogs, offering insights into their biological activities supported by experimental data.
Benzoxazinoids are stored in plants as stable, non-toxic glucosides, such as this compound, primarily within the cell vacuole.[1] Upon tissue damage caused by herbivores or pathogens, these glucosides are hydrolyzed by β-glucosidases into their toxic aglycone forms, initiating a potent defensive response.[1] The diverse biological activities of these compounds, including antimicrobial, insecticidal, and potential anticancer properties, have sparked significant interest in the scientific community.[1][2]
Comparative Biological Activity of this compound and Its Analogs
The biological efficacy of benzoxazinoids is significantly influenced by their chemical structure. O-methylation, for instance, has been shown to enhance the biological activity of these compounds.[2] this compound, an O-methylated derivative of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc), demonstrates superior efficacy in deterring and reducing the growth of chewing herbivores and is more toxic to phloem-feeding aphids compared to its precursor.[2]
Insecticidal and Antifeedant Activity
Studies have shown that this compound is more effective than DIMBOA-Glc in reducing the survival rates of aphids such as Metopolophium dirhodum.[3] The aglycone form, HDMBOA, is considered even more toxic to caterpillars than DIMBOA.[4] Interestingly, while the glucosides themselves can exhibit antifeedant and insecticidal activities, suggesting that some insects can hydrolyze them, the aglycones are generally more potent.[4] The presence of a 7-methoxy group and the potential for ring-opening have been associated with increased antifeedant and mortality indices against the aphid Sitobion avenae.[4]
| Compound/Analog | Target Organism | Activity Metric | Result | Reference |
| This compound | Metopolophium dirhodum (aphid) | Survival Rate | More effective at reducing survival than DIMBOA-Glc | [3] |
| HDMBOA | Caterpillars | Toxicity | More toxic than DIMBOA | [4] |
| DIMBOA-Glc | Rhopalosiphum maidis (aphid) | Progeny Production & Survival | 2 mM had no significant effect | [5] |
| This compound | Rhopalosiphum maidis (aphid) | Progeny Production & Survival | 2 mM significantly reduced progeny and survival | [5] |
| Benzoxazinone Analogs | Sitobion avenae (aphid) | Antifeedant & Mortality Indices | Increased with 7-OMe group, sulfur heteroatom, and ring-opening potential | [4] |
Antimicrobial Activity
The breakdown products of benzoxazinoid glucosides, such as 6-methoxy-2-benzoxazolinone (MBOA), possess significant antimicrobial properties.[1] These compounds have been shown to inhibit the growth of various pathogenic fungi and bacteria, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1] The antimicrobial activity is linked to the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilicity of the substituents on the aromatic ring.[1][6] While the glucosides themselves have limited antimicrobial activity, their hydrolysis is key to unleashing their defensive potential.[1]
| Compound | Target Microorganism | Activity Metric (MIC) | Result | Reference |
| MBOA | Staphylococcus aureus | MIC | Moderate activity | [6] |
| MBOA | Escherichia coli | MIC | Moderate activity | [6] |
| MBOA | Candida albicans | MIC | Moderate activity | [6] |
| 2-Benzoxazolinone Derivatives | Candida albicans | Antifungal Activity | Activity increases with lipophilicity of aromatic substituents | [6] |
Allelopathic Activity
Benzoxazinoids also exhibit allelopathic effects, influencing the growth of surrounding plants.[4][7] The hydroxamic acids DIBOA and DIMBOA have been shown to be toxic to other plants, while the lactams HBOA and HMBOA were not.[4] Interestingly, the 2-dehydroxy derivatives of both hydroxamic acids and lactams showed higher phytotoxicity, indicating that ring-opening is not essential for this activity.[4]
Signaling Pathways and Experimental Workflows
The biosynthesis and activity of this compound and its analogs are embedded in complex signaling pathways and are studied using specific experimental workflows.
Caption: Jasmonic acid (JA) signaling pathway leading to the induced accumulation of this compound for enhanced plant defense.
Caption: General experimental workflow for the extraction and analysis of benzoxazinoids from plant tissues.
Experimental Protocols
Benzoxazinoid Extraction and Analysis
Objective: To extract and quantify benzoxazinoids like this compound from plant tissues.[1][8]
Protocol:
-
Sample Preparation: Harvest plant tissue (e.g., maize leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.[1] Grind the frozen tissue into a fine powder.[1]
-
Extraction: Resuspend the powdered tissue in an extraction solvent, typically 80% methanol with 0.1% formic acid.[8] Vortex the mixture thoroughly and then centrifuge to pellet cellular debris.[8]
-
Analysis: Analyze the resulting supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[8]
-
Column: A C18 reverse-phase column is commonly used.[8]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is employed.[8]
-
Detection: A mass spectrometer is used to identify and quantify individual benzoxazinoid glucosides based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8]
-
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]
Protocol:
-
Preparation: Prepare a two-fold serial dilution of the test compound (e.g., purified MBOA) in a liquid growth medium within a 96-well microtiter plate.[1]
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus) to each well.[1]
-
Incubation: Incubate the plate under optimal growth conditions for the microorganism (e.g., 37°C for 24 hours).[1]
-
Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[1]
In Vitro O-Methyltransferase (OMT) Activity Assay
Objective: To determine the enzymatic activity of OMTs involved in the conversion of DIMBOA-Glc to this compound.[2]
Protocol:
-
Protein Expression and Purification: Heterologously express the candidate OMT enzyme (e.g., in E. coli) and purify the recombinant protein.[9]
-
Reaction Mixture: Prepare a 100 µL assay mixture containing 50 mM Tris-HCl (pH 7), 10% (v/v) glycerol, 500 µM dithiothreitol (DTT), 100 µM of the cosubstrate S-adenosyl-L-methionine (SAM), 20 µM of the substrate (DIMBOA-Glc), and 0.8 µg of the purified recombinant protein.[2]
-
Incubation: Incubate the reaction mixture for 1 hour at 25°C.[2]
-
Analysis: Analyze product formation (this compound) using liquid chromatography–tandem mass spectrometry (LC–MS/MS).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uu.nl [uu.nl]
- 4. scielo.br [scielo.br]
- 5. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
HDMBOA-Glc vs. Other Benzoxazinoids in Plant Defense: A Comparative Guide
A comprehensive analysis of the dynamic roles of benzoxazinoid derivatives in plant immunity, providing researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.
Benzoxazinoids are a critical class of indole-derived secondary metabolites that form a key part of the chemical defense arsenal in many members of the grass family (Poaceae), including major agricultural crops like maize, wheat, and rye.[1][2] These compounds are stored as stable glucosides, primarily in the vacuole, and are rapidly converted to their toxic aglycone forms upon tissue damage caused by herbivores or pathogens.[3][4] Among the various benzoxazinoids, 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc) and its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc), are central to the inducible defense response of these plants.[5] This guide provides an in-depth comparison of this compound with other key benzoxazinoids, focusing on their biosynthesis, relative abundance, and specific roles in plant defense.
Comparative Performance and Abundance
While DIMBOA-Glc is often the most abundant benzoxazinoid in unstressed young plants, its conversion to this compound is a hallmark of an induced defense response.[3][5] This conversion is triggered by various biotic stresses, including insect herbivory and fungal infections.[3][6] The shift in the benzoxazinoid profile from DIMBOA-Glc to this compound is significant because HDMBOA has been shown to be more toxic to certain herbivores than DIMBOA.[1][5] The increased toxicity is attributed to the N-methoxy group, which makes the HDMBOA aglycone more reactive and unstable, leading to a faster breakdown.[7][8]
However, the defensive roles of these molecules are nuanced. While this compound is more effective against some chewing herbivores, DIMBOA-Glc plays a crucial role in defense against phloem-feeding insects like aphids by inducing callose deposition, which can block sieve tubes.[7][9][10] The conversion of DIMBOA-Glc to this compound can, therefore, lead to increased susceptibility to aphids.[3][7]
Recent research has also identified other 8-O-methylated benzoxazinoids, such as DIM₂BOA-Glc and HDM₂BOA-Glc, which appear to provide specific protection against phloem-feeding insects.[3] The production of these compounds adds another layer of complexity to the plant's tailored defense strategy.
Quantitative Data Summary
The following tables summarize the quantitative data on the abundance of key benzoxazinoids in response to different stimuli, as reported in various studies.
| Plant Species & Cultivar | Tissue | Condition | DIMBOA-Glc Concentration | This compound Concentration | Reference |
| Maize (Zea mays) B73 | Leaves | Control | ~1.5 µmol/g FW | ~0.2 µmol/g FW | [5] |
| Maize (Zea mays) B73 | Leaves | Aphid Infestation | Lower than control | Higher than control | [5] |
| Wheat (Triticum aestivum) TM-39 | Seedlings | Aphid Infestation (S. avenae) | Significantly decreased | Significantly increased | [5] |
| Maize Variety | Benzoxazinoid | Concentration (µg/g FW) | Tissue | Reference |
| B73 | DIMBOA-Glc | Low to moderate | Seedling Leaves | [11] |
| B73 | This compound | Low | Seedling Leaves | [11] |
| B73 | DIM₂BOA-Glc | Detectable | Seedling Leaves | [11] |
| Mo17 | DIMBOA-Glc | High | Seedling Leaves | [11] |
| Mo17 | This compound | Low | Seedling Leaves | [11] |
| Mo17 | DIMBOA | > 2-fold higher than B73 | Seedling Leaves | [11] |
| Mo17 | DIM₂BOA-Glc | > 2-fold higher than B73 | Seedling Leaves | [11] |
| Oh43 | DIM₂BOA-Glc | Not detectable | Seedling Leaves | [11] |
| Oh43 | HDM₂BOA-Glc | Not detectable | Seedling Leaves | [11] |
Biosynthesis and Signaling Pathways
The biosynthesis of benzoxazinoids begins with indole-3-glycerol phosphate, an intermediate in the tryptophan synthesis pathway.[1] A series of enzymes encoded by the Bx gene cluster catalyzes the formation of the core benzoxazinoid structure, DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one).[3][12] DIBOA is then glucosylated to the more stable DIBOA-Glc.[3] In maize and wheat, DIBOA-Glc is further converted to DIMBOA-Glc.[13]
The conversion of DIMBOA-Glc to this compound is a critical regulatory point in the pathway and is catalyzed by a group of O-methyltransferases (OMTs), namely BX10, BX11, and BX12.[1][3] The expression of the genes encoding these enzymes is induced by herbivory and pathogen attack, leading to a rapid shift in the benzoxazinoid profile.[3][14] Further diversification of benzoxazinoids occurs through the action of other enzymes like BX13 and BX14, leading to the production of DIM₂BOA-Glc and HDM₂BOA-Glc.[3][6]
Experimental Protocols
Accurate quantification of benzoxazinoids is crucial for comparative studies. The following provides a general methodology for the extraction and analysis of these compounds from plant tissues.
Sample Preparation and Extraction
-
Tissue Collection: Collect fresh plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
Extraction: Resuspend the powdered tissue in an extraction solvent, typically a mixture of acidified methanol and water (e.g., 80% methanol with 0.1% formic acid).
-
Centrifugation: Centrifuge the mixture to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted benzoxazinoids.
LC-MS Based Quantification
Liquid chromatography-mass spectrometry (LC-MS) is the primary method for the sensitive and specific quantification of benzoxazinoids.
-
Chromatographic Separation: Use a C18 reversed-phase column for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient runs from a low to a high percentage of Mobile Phase B over several minutes to elute the compounds of interest.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI), often in negative ion mode.
-
Analysis: Employ targeted analysis using multiple reaction monitoring (MRM) for accurate quantification. This involves selecting the precursor ion for each benzoxazinoid and one or more specific product ions.
-
Conclusion
The dynamic interplay between this compound and other benzoxazinoids, particularly DIMBOA-Glc, highlights a sophisticated and adaptable plant defense system. While the induced conversion of DIMBOA-Glc to the more potent this compound provides enhanced protection against certain herbivores, it can create vulnerabilities to others, demonstrating the complex ecological trade-offs involved in plant defense. Further research into the regulation and diversification of the benzoxazinoid pathway, including the roles of less abundant derivatives, will continue to unravel the intricacies of plant-herbivore interactions and inform the development of more resilient crops.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scielo.br [scielo.br]
- 9. chimia.ch [chimia.ch]
- 10. uu.nl [uu.nl]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
The Double-Edged Sword: Correlating HDMBOA-Glc Concentration with Insect Resistance Phenotypes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate chemical defenses of plants offer a rich landscape for the discovery of novel insecticides and the development of pest-resistant crops. Among these defenses, the benzoxazinoid 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) has emerged as a critical player in the resistance of gramineous plants, such as maize, wheat, and rye, against insect herbivores. This guide provides a comprehensive comparison of how this compound concentration correlates with insect resistance, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Quantitative Data Summary: this compound and Insect Resistance
The concentration of this compound and its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc), can vary significantly between plant varieties and in response to herbivory. This variation has profound implications for insect resistance, as summarized in the tables below.
Table 1: Constitutive and Induced Concentrations of Benzoxazinoids in Maize and Wheat
| Plant Species | Genotype/Condition | DIMBOA-Glc (µg/g FW) | This compound (µg/g FW) | Reference |
| Maize (Zea mays) | Young leaves (constitutive) | ~40 | ~30 | [1] |
| Maize (Zea mays) | Young leaves (after herbivore induction) | Lowered | ~300 | [1] |
| Maize (Zea mays) | B73 (aphid susceptible) | Low | High | [2] |
| Maize (Zea mays) | CML322 (aphid resistant) | High | Low | [2] |
| Wheat (Triticum aestivum) | Aphid-susceptible varieties | Decreased post-infestation | Increased post-infestation | [3] |
| Wheat (Triticum aestivum) | Aphid-resistant varieties | Maintained or less decreased post-infestation | Less increased post-infestation | [3] |
Table 2: Correlation of Benzoxazinoid Levels with Insect Resistance Phenotypes
| Insect Species | Feeding Guild | Plant | Key Findings | Reference |
| Spodoptera frugiperda (Fall Armyworm) | Chewing Herbivore | Maize | HDMBOA is more toxic than DIMBOA.[1] Larval growth is reduced on diets with this compound activated by plant enzymes.[4] | [1][4] |
| Ostrinia nubilalis (European Corn Borer) | Chewing Herbivore | Maize | Larval feeding induces this compound production.[1] | [1] |
| Rhopalosiphum maidis (Corn Leaf Aphid) | Phloem Feeder | Maize | High this compound is more toxic in vitro, but in planta, high DIMBOA-Glc correlates with higher resistance due to callose induction.[2][5][6] A trade-off exists between direct toxicity (this compound) and induced defense signaling (DIMBOA-Glc).[5] | [2][5][6] |
| Sitobion avenae (Grain Aphid) | Phloem Feeder | Wheat | Aphid feeding increases this compound and decreases DIMBOA-Glc in susceptible lines.[3] Resistance is positively correlated with DIMBOA-Glc-induced callose deposition.[3][7] | [3][7] |
Signaling Pathways and Biosynthesis
The production of this compound is a dynamic process, tightly regulated by the plant's defense signaling network. Herbivore feeding triggers the jasmonic acid (JA) signaling pathway, which in turn upregulates the expression of genes encoding O-methyltransferases (OMTs). These enzymes, including BX10, BX11, and BX12 in maize, catalyze the conversion of the constitutively stored DIMBOA-Glc into the more potent this compound.[1][8][9]
Upon tissue damage, glucosidases hydrolyze this compound to its unstable and toxic aglycone, HDMBOA, which is a potent feeding deterrent.[9]
Experimental Protocols
Accurate quantification of this compound and assessment of insect resistance are crucial for comparative studies. Below are detailed methodologies for key experiments.
Benzoxazinoid Extraction and Quantification by HPLC
This protocol provides a general framework for the analysis of this compound and other benzoxazinoids from plant tissue.
a. Sample Preparation:
-
Flash-freeze collected plant tissue (e.g., maize leaves) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of an acidified methanol/water solution (e.g., 50:50 v/v with 0.1% formic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet cell debris.[10]
-
Transfer the supernatant to an HPLC vial for analysis.
b. HPLC Analysis:
-
System: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Quantification: Prepare a calibration curve using a certified this compound analytical standard.[10] Determine the concentration in the samples by comparing their peak areas to the standard curve.
Insect Performance Bioassay (Aphid)
This bioassay is used to assess the impact of plant genotype on aphid fecundity.
-
Grow maize or wheat plants to the desired developmental stage (e.g., two-week-old seedlings).
-
Enclose a single adult aphid (e.g., Rhopalosiphum maidis or Sitobion avenae) in a clip cage on the adaxial surface of a leaf.
-
After 24 hours, remove the adult aphid, leaving only the nymphs.
-
Monitor the plants for a set period (e.g., 7-10 days).
-
Count the total number of progeny produced on each plant.
-
Statistically compare the progeny numbers between different plant genotypes to determine relative resistance.
Callose Deposition Staining
This method is used to visualize the aphid-induced defense response of callose deposition.[3]
-
Excise leaf sections that have been subjected to aphid feeding.
-
Destain the chlorophyll by incubating the leaf sections in 95% ethanol until the tissue is clear.
-
Wash the leaves three times with a 0.07 M phosphate buffer (pH 9.0).
-
Stain the leaves with 0.01% aniline blue in 0.07 M phosphate buffer for at least 4 hours in the dark.
-
Mount the stained leaves on a microscope slide in 50% glycerol.
-
Visualize the callose deposits (which fluoresce bright yellow-green) using a fluorescence microscope with UV excitation.
-
Quantify the number and area of callose spots.
The Trade-Off: Direct Toxicity vs. Induced Defense
A critical consideration when correlating this compound with insect resistance is the trade-off between direct toxicity and induced defenses, particularly against phloem-feeding insects like aphids.[5]
-
High this compound: Provides potent direct toxicity against chewing herbivores and is also toxic to aphids in artificial diets.[2] However, the enzymatic conversion of DIMBOA-Glc to this compound depletes the substrate pool for another crucial defense mechanism.
-
High DIMBOA-Glc: Acts as a signaling molecule that induces callose deposition in the phloem, creating a physical barrier that impedes aphid feeding.[3][5][7] Plants with higher levels of DIMBOA-Glc often exhibit greater resistance to aphids, even though DIMBOA-Glc is less directly toxic than this compound.[2]
This trade-off is illustrated in the logical diagram below.
Conclusion
The concentration of this compound is a key determinant of insect resistance in gramineous plants, but its role is multifaceted. While high levels of this compound provide a potent chemical defense against chewing herbivores, this can come at the cost of reduced induced defenses against phloem-feeding insects. For researchers in crop protection and drug development, understanding this delicate balance is paramount. Future research should focus on elucidating the precise regulatory mechanisms that control the flux between DIMBOA-Glc and this compound to potentially engineer crops with broad-spectrum insect resistance.
References
- 1. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Vivo Validation of HDMBOA-Glc Function: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vivo function of specialized metabolites is crucial for applications ranging from crop protection to pharmacology. This guide provides a comprehensive comparison of plant lines with varying levels of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc), a key defensive metabolite in maize and other grasses. The focus is on the use of knockout or functionally altered lines to elucidate the role of this compound in plant defense.
Benzoxazinoids are a class of indole-derived secondary metabolites that play a critical role in the defense of grasses against a wide array of herbivores and pathogens.[1] While 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc) is often the most abundant benzoxazinoid in young, undamaged maize tissues, it can be converted to the more reactive this compound upon tissue damage or pest attack.[1][2] This conversion is a key step in the induced defense response of maize.[1] This guide will delve into the in vivo validation of this compound's function, primarily through the lens of genetic variants that affect its production.
The Biosynthetic Pathway of this compound
The conversion of DIMBOA-Glc to this compound is catalyzed by a group of O-methyltransferases (OMTs).[1] In maize, several genes have been identified that encode enzymes with this function, including Bx10, Bx11, Bx12, and Bx14.[2][3] These enzymes transfer a methyl group to the N-hydroxyl group of DIMBOA-Glc, forming this compound. The expression of some of these genes, such as Bx10 and Bx11, can be induced by herbivory, leading to an accumulation of this compound at the site of attack.[4]
dot
References
Comparative Metabolomics of Benzoxazinoid Profiles, Including HDMBOA-Glc
This guide provides an objective comparison of benzoxazinoid (BXD) profiles in various plant species, with a particular focus on 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc). Benzoxazinoids are a class of indole-derived secondary metabolites that are pivotal in plant defense against pathogens and herbivores.[1][2] Their biological activities, which include anti-inflammatory and anticancer effects, have also attracted interest in drug development.[3] Understanding the quantitative variations and biosynthetic pathways of these compounds across different plant lines is crucial for agricultural and pharmacological research.
Quantitative Comparison of Benzoxazinoid Content
The concentration and composition of benzoxazinoids, including DIMBOA-Glc and its methylated derivative this compound, exhibit significant variation among different plant varieties, which is influenced by genetics, developmental stage, and environmental stimuli.[4] Below is a summary of quantitative data from studies on various maize (Zea mays) inbred lines, illustrating these differences.
| Maize Variety | Benzoxazinoid | Concentration (µg/g FW) | Tissue | Reference |
| B73 | DIMBOA-Glc | Low to moderate | Seedling Leaves | [4] |
| This compound | Low | Seedling Leaves | [4] | |
| DIM₂BOA-Glc | Detectable | Seedling Leaves | [4] | |
| Mo17 | DIMBOA-Glc | High | Seedling Leaves | [4] |
| This compound | Low | Seedling Leaves | [4] | |
| DIMBOA | > 2-fold higher than B73 | Seedling Leaves | [4] | |
| DIM₂BOA-Glc | > 2-fold higher than B73 | Seedling Leaves | [4] | |
| Oh43 | DIM₂BOA-Glc | Not detectable | Seedling Leaves | [4] |
| HDM₂BOA-Glc | Not detectable | Seedling Leaves | [4] | |
| P39 | DIM₂BOA-Glc | High | Seedling Leaves | [4] |
| HKI 161 | DIMBOA | 0.94 (dark), 0.68 (light) | Seedlings | [4] |
| HKI 193-2 | DIMBOA | 1.53 (dark), 1.31 (light) | Seedlings | [4] |
Biological Activity and Significance
The methylation of DIMBOA-Glc to this compound is a critical step in the benzoxazinoid pathway, often induced by herbivory or fungal attack.[5][6] O-methylated benzoxazinoids generally show higher biological activity.[7] For instance, this compound has been demonstrated to be more effective than DIMBOA-Glc in deterring chewing herbivores and is more toxic to certain aphids.[7] However, the relationship between BXD levels and aphid resistance can be complex; in some cases, lower DIMBOA-Glc (due to its conversion to this compound) has been associated with reduced aphid defense responses like callose deposition.[8][9] While this compound itself may not be directly active, its interaction with plant enzymes can deter insect herbivores.[10]
Benzoxazinoid Biosynthesis Pathway
The biosynthesis of benzoxazinoids in maize is a well-elucidated pathway that branches off from tryptophan biosynthesis.[11][12] It begins with the conversion of indole-3-glycerol phosphate to indole by the enzyme BX1.[12] A series of cytochrome P450 monooxygenases (BX2-BX5) then catalyze the formation of DIBOA.[2][12] This unstable aglycone is stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-Glc.[1] Subsequent modifications, including hydroxylation and methylation, lead to a diversity of benzoxazinoids.[1] The conversion of DIMBOA-Glc to this compound is catalyzed by specific O-methyltransferases (BX10, BX11, BX12, and BX14 in maize).[6][7]
References
- 1. Benzoxazinoid biosynthesis, a model for evolution of secondary metabolic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: zma00402 [kegg.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Talk Between HDMBOA-Glc Signaling and Other Defense Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-talk between the HDMBOA-Glc signaling pathway and other key plant defense pathways, including those mediated by jasmonic acid (JA), salicylic acid (SA), and ethylene (ET). The information is supported by experimental data, detailed protocols, and visual representations of the signaling interactions to facilitate a deeper understanding of these complex defense networks.
Introduction to this compound in Plant Defense
Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that play a crucial role in the defense of gramineous plants like maize, wheat, and rye against a broad spectrum of pests and pathogens.[1] These compounds are typically stored as stable, non-toxic glucosides in the plant vacuole.[2][3] Upon tissue damage by herbivores or pathogens, these glucosides are activated by β-glucosidases, leading to the release of toxic aglycones.[2][3]
While DIMBOA-Glc (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside) is often the most abundant constitutive benzoxazinoid in young seedlings, its derivative, this compound (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside), is a critical component of the plant's inducible defense system.[1][2] The conversion of DIMBOA-Glc to this compound is a key adaptive response to biotic stress, often resulting in enhanced resistance.[1][2] this compound and its aglucone, HDMBOA, exhibit a broad range of defensive activities.[2] The induction of this compound is a common response to feeding by chewing insects, such as caterpillars.[2] Upon tissue disruption, this compound is hydrolyzed to the unstable and highly reactive aglucone HDMBOA, which acts as a potent feeding deterrent.[2] Studies have indicated that some specialist herbivores that have evolved mechanisms to detoxify DIMBOA are less effective at counteracting the effects of HDMBOA.[2]
Quantitative Comparison of Defense Pathway Cross-talk
The accumulation of this compound is differentially regulated by various biotic and abiotic elicitors, highlighting the complex cross-talk between different defense signaling pathways. The following tables summarize quantitative data from various studies on the induction of this compound and its precursor, DIMBOA-Glc, in response to different stimuli.
Table 1: Induction of Benzoxazinoid Levels by Biotic Stress in Maize (Zea mays)
| Biotic Stressor | Plant Tissue | Compound | Fold Change (vs. Control) | Time Point | Reference |
| Bipolaris maydis (fungus) | Leaves | This compound | Max increase | 48 h | [2] |
| Curvularia lunata (fungus) | Leaves | This compound | Increased | - | [2] |
| Alternaria alternata (fungus) | Leaves | This compound | Increased | - | [2] |
| Rice armyworm (larvae) | Leaves | This compound | Increased | - | [2] |
| Rhopalosiphum padi (aphid) | Apoplastic Leaf Extracts | This compound | ~2.5 | 48 h | [4] |
| Rhopalosiphum padi (aphid) | Apoplastic Leaf Extracts | DIMBOA-Glc | ~2.0 | 48 h | [4] |
| Setosphaeria turcica (fungus) | Apoplastic Leaf Extracts | This compound | ~3.0 | - | [4] |
Table 2: Effect of Phytohormone Treatment on Benzoxazinoid Levels
| Phytohormone | Plant Species | Compound | Observation | Reference |
| Jasmonic Acid (JA) | Wheat, Job's tears | This compound | Increase | [5] |
| Jasmonic Acid (JA) | Wheat, Job's tears | DIMBOA-Glc | Decrease | [5] |
| Salicylic Acid (SA) | Maize | DIMBOA | Increased | [6] |
| Ethylene (via simulated herbivory) | Maize (ZmMPK6-silenced) | DIMBOA/DIMBOA-Glc | Elevated | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known and proposed signaling pathways and their cross-talk.
Caption: Biosynthesis pathway of this compound from Indole-3-glycerol phosphate.
Caption: Cross-talk between this compound and other defense pathways.
Detailed Cross-talk Mechanisms
Jasmonic Acid (JA) Signaling: A Positive Regulator
Jasmonic acid and its derivatives are key signaling molecules in plant defense against herbivorous insects and necrotrophic pathogens.[5] Numerous studies have established a positive correlation between JA signaling and the accumulation of this compound.
-
Induction of Biosynthetic Genes: Treatment of plants with JA induces the expression of the O-methyltransferase genes (BX10, BX11, and BX12 in maize) responsible for the conversion of DIMBOA-Glc to this compound.[5]
-
Enzyme Activity: The activity of S-adenosyl-L-methionine:DIMBOA-Glc 4-O-methyltransferase, the enzyme that catalyzes this conversion, increases significantly following JA treatment.[5] This activity starts to increase as early as 3 hours after treatment, reaching a maximum after 9 hours.[5]
-
Reciprocal Regulation: The increase in this compound levels upon JA treatment often corresponds with a decrease in the precursor molecule, DIMBOA-Glc, indicating a direct conversion process.[5]
Ethylene (ET) Signaling: A Potential Negative Regulator
Ethylene is another critical phytohormone involved in plant development and stress responses. Emerging evidence suggests a negative regulatory role for ethylene signaling in the benzoxazinoid pathway, primarily affecting the precursor DIMBOA-Glc.
-
ZmMPK6-Mediated Repression: In maize, the mitogen-activated protein kinase ZmMPK6 is activated by wounding and simulated herbivory.[5] Silencing of ZmMPK6 leads to compromised ethylene levels but elevated levels of DIMBOA and DIMBOA-Glc, suggesting that ZmMPK6, in an ethylene-dependent manner, represses the accumulation of these defense compounds.[5]
-
Transcriptional Control: Transcriptome analysis suggests that ZmMPK6 and the ethylene signaling pathway may regulate the transcription of benzoxazinoid biosynthetic genes, including BX1.[5]
The direct effect of ethylene signaling on the conversion of DIMBOA-Glc to this compound requires further investigation. However, by negatively regulating the precursor pool, ethylene may indirectly limit the potential for this compound accumulation.
Salicylic Acid (SA) Signaling: An Unclear Interaction
Salicylic acid is a key hormone in the defense against biotrophic pathogens. While SA is known to interact with other defense pathways, its direct cross-talk with this compound signaling is not well-elucidated.
-
Indirect Effects: Some studies have shown that exogenous application of SA can lead to an increase in DIMBOA content in maize leaves.[6] However, the downstream effects on this compound levels were not reported.
-
Metabolic Stress Response: In an engineered Arabidopsis system, the accumulation of a benzoxazinoid pathway intermediate led to elevated levels of SA, suggesting that metabolic stress caused by alterations in the benzoxazinoid pathway can trigger SA responses.[7]
Further research is needed to clarify the specific regulatory role, if any, of SA signaling on the production and activity of this compound.
Functional Trade-off: Callose Deposition
An interesting aspect of the cross-talk is the differential effect of DIMBOA and this compound on callose deposition, a cell wall reinforcement mechanism against pathogens and insects.
-
DIMBOA Induces Callose: Infiltration of maize leaves with DIMBOA, but not this compound, has been shown to induce callose deposition.[4][8]
-
Defense Trade-off: This suggests a functional trade-off. While the conversion of DIMBOA-Glc to the more potent anti-herbivore compound this compound enhances direct defense, it may compromise the ability of the plant to mount a callose-based defense, which is particularly effective against phloem-feeding insects like aphids.[8][9]
Experimental Protocols
Quantification of Benzoxazinoids by HPLC-DAD
This protocol outlines a general method for the extraction and quantification of this compound and other benzoxazinoids from plant tissue using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
Mortar and pestle or cryogenic grinder
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or similar)
-
HPLC system with a DAD detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Collection and Preparation:
-
Flash-freeze fresh plant tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid) to the sample.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 13,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (methanol or acetonitrile with 0.1% formic acid). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode-array detector monitoring at wavelengths relevant for benzoxazinoids (e.g., 265 nm).
-
Quantification: Create a standard curve using a certified reference standard of this compound at various concentrations. Calculate the concentration in the samples based on the peak area and the standard curve.
-
Phytohormone Treatment
Jasmonic Acid (JA) Treatment:
-
Prepare a stock solution of methyl jasmonate (MeJA) in ethanol.
-
Dilute the stock solution in water to the desired final concentration (e.g., 100 µM), often with a small amount of a surfactant like Tween 20 (e.g., 0.01%) to ensure even application.
-
Spray the solution evenly onto the leaves of the plants until runoff.
-
For control plants, spray with a solution containing the same concentration of ethanol and surfactant.
-
Harvest tissue at various time points after treatment for analysis.
Salicylic Acid (SA) Treatment:
-
Prepare a stock solution of salicylic acid in ethanol or by dissolving it in water with the aid of a small amount of NaOH to increase solubility, followed by pH adjustment.
-
Dilute the stock solution in water to the desired final concentration (e.g., 1 mM).
-
Apply to plants as a foliar spray or through root drenching.
-
Harvest tissue at specified time points post-treatment.
Ethylene (ET) Treatment:
-
Place plants in an airtight chamber.
-
Introduce a known concentration of ethylene gas into the chamber (e.g., 10 ppm).
-
Alternatively, treat plants with an ethylene-releasing compound like ethephon.
-
Maintain plants in the chamber for the desired duration.
-
Control plants should be kept in a similar chamber with a continuous flow of ethylene-free air.
Conclusion
The signaling pathway of the inducible defense compound this compound is intricately connected with other major plant defense pathways. The cross-talk is most clearly defined with the jasmonic acid pathway, which acts as a strong positive regulator of this compound accumulation. In contrast, ethylene signaling appears to exert a negative influence on the benzoxazinoid pathway, primarily by repressing the levels of the precursor, DIMBOA-Glc. The direct interaction with the salicylic acid pathway remains an area for further investigation. The differential roles of DIMBOA-Glc and this compound in inducing callose deposition highlight the sophisticated and sometimes trade-off-based nature of plant defense strategies. A thorough understanding of this complex signaling network is crucial for developing novel strategies for crop protection and for the discovery of new drug leads that can modulate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Accumulation of this compound is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. uu.nl [uu.nl]
- 5. Induction of this compound accumulation and DIMBOA-Glc 4-O-methyltransferase by jasmonic acid in poaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Engineering of benzoxazinoid biosynthesis in Arabidopsis thaliana: Metabolic and physiological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for HDMBOA-Glc
Researchers and drug development professionals handling 2-O-β-D-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one (HDMBOA-Glc) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste, from initial segregation to final disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
| PPE Item | Specification |
| Gloves | Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |
| Eye Protection | Wear safety goggles equipped with side shields. |
| Lab Coat | A standard laboratory coat should be worn to protect against spills. |
| Respiratory Protection | In case of inadequate ventilation or when handling powders that may become airborne, a suitable respirator is required. |
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. Different forms of this compound waste must be collected in separate, designated containers.
-
Solid Waste : All solid this compound waste, including contaminated items such as weigh boats and kimwipes, must be placed in a designated, clearly labeled, and sealed waste container. The container material must be compatible with the chemical to prevent leaks or spills.
-
Aqueous Solutions : Solutions containing this compound should be collected in a separate, clearly labeled waste container. It is crucial not to mix these solutions with other chemical waste streams unless explicitly approved by your institution's chemical safety office. Ensure the container is securely capped when not in use.[1]
Spill Management Protocol
In the event of an accidental spill of this compound, immediate and correct action is necessary to contain the material and decontaminate the area.
Experimental Protocol for Spill Containment and Cleanup:
-
Ensure Adequate Ventilation : Immediately increase airflow in the affected area to dissipate any airborne particles.
-
Wear Appropriate PPE : Don the required personal protective equipment, including gloves, eye protection, a lab coat, and a respirator if necessary.
-
Contain the Spill :
-
For Solid Spills : Carefully sweep up the material, avoiding the generation of dust, and place it into a designated hazardous waste container.
-
For Liquid Spills : Absorb the spill using an inert material such as vermiculite, sand, or earth. Once absorbed, place the material into a sealed container for disposal.
-
-
Decontaminate the Area : Clean the spill area with a suitable solvent, such as soap and water. All cleaning materials must be collected and disposed of as chemical waste.
-
Report the Spill : Report the incident to your laboratory supervisor and the environmental health and safety office in accordance with your institution's policies.[1]
Final Disposal Protocol
The final disposal of this compound should be conducted through a licensed waste disposal service. This ensures that the compound is handled and treated in an environmentally responsible manner.
-
Labeling and Storage for Pickup : All waste containers must be accurately and clearly labeled with their contents. Store the sealed containers in a designated, secure area away from incompatible materials until they are collected by the disposal service.[1]
-
Preferred Disposal Method : Incineration is the recommended method for the final disposal of this compound. This process ensures the complete destruction of the compound, preventing potential environmental contamination.[1]
-
Alternative for Small Quantities : For very small quantities, disposal as non-hazardous solid waste may be an option, but this is strictly contingent on local regulations. It is mandatory to consult your institution's environmental health and safety office before considering this option.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling HDMBOA-Glc
Essential Safety and Handling Guide for HDMBOA-Glc
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face.[2][4][5] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals (e.g., nitrile or neoprene). The inner glove provides protection in case the outer glove is breached.[1][2][6] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation should be worn. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a Ventilated Area | Work with this compound, especially in solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2][7] |
Operational Plan: Safe Handling Protocol
A systematic approach is critical to ensure safety during the handling and use of this compound.
Preparation:
-
Consult Institutional Protocols: Before beginning any work, review your institution's specific safety guidelines and emergency procedures.
-
Designated Area: Designate a specific area within a laboratory, preferably within a chemical fume hood, for handling this compound.[1]
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[2]
Handling:
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.[1]
-
Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation risks.[1]
-
Use appropriate tools, such as spatulas and weigh paper, to handle the compound.
-
Keep containers of the solid compound sealed when not in use.
-
-
Solution Preparation:
-
When dissolving the compound, slowly add the solvent to the solid to prevent splashing.[1]
-
If the solvent is volatile, ensure this is also performed within a fume hood.
-
-
Post-Handling:
-
Thoroughly clean the work area and any reusable equipment with an appropriate solvent.[1]
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing the outer gloves first, followed by the lab coat, face shield, goggles, and finally the inner gloves.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous waste unless determined otherwise by your institution's EHS office.[8]
| Waste Type | Disposal Procedure |
| Solid this compound | Large Quantities: Should be disposed of via incineration by a licensed waste disposal service.[1] Small Quantities: May potentially be disposed of as non-hazardous solid waste, but this is strictly contingent on local and institutional regulations. Always consult your EHS office for specific guidance.[1][9][10] |
| Solutions of this compound | Collect in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the solvent used. Do not pour down the drain.[11] |
| Contaminated Labware (e.g., pipette tips, weigh boats, gloves) | Place in a designated, clearly labeled hazardous waste container. Sharps must be placed in a puncture-resistant sharps container.[8][11] |
| Empty Containers | If the container held a significant amount of the compound, it should be treated as hazardous waste. For containers with minimal residue, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container according to institutional guidelines for empty chemical containers.[10][11] |
Experimental Protocols
Extraction and Analysis of Benzoxazinoids by HPLC-MS
This protocol is a generalized method and may require optimization based on the specific plant matrix and analytical instrumentation.
-
Sample Preparation:
-
Freeze plant tissue (e.g., maize leaves) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Resuspend the powdered tissue in an extraction solvent (e.g., 80% methanol with 0.1% formic acid).
-
Vortex the mixture thoroughly.
-
Centrifuge the mixture to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
Analysis by HPLC-MS:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Use a mass spectrometer to identify and quantify individual benzoxazinoid glucosides based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Visualizations
Caption: This diagram illustrates the sequential workflow for safely handling this compound, from preparation to disposal.
Caption: This diagram shows the relationship between potential hazards of this compound and the corresponding required PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. benchchem.com [benchchem.com]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
